4-Amino-1,2,4-triazolidine-3,5-dione
Description
Properties
IUPAC Name |
4-amino-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFMTHGMFVQPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NNC(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286392 | |
| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21531-96-4 | |
| Record name | 21531-96-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC45248 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for 4-Amino-1,2,4-triazolidine-3,5-dione, also known as 4-aminourazole. This compound serves as a crucial building block in the development of various pharmaceutical agents and functional materials. This document outlines the core synthetic strategies, providing detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a heterocyclic compound characterized by a five-membered triazolidine ring with two carbonyl groups and an amino group at the 4-position. Its unique structural features make it a valuable precursor for the synthesis of more complex molecules with diverse biological activities. The synthesis of urazole derivatives has been a subject of interest due to their applications in medicinal chemistry and materials science. This guide focuses on the specific methodologies for the introduction of the 4-amino moiety.
Synthetic Pathways
The synthesis of this compound can be approached through several strategic pathways. The most common methods involve the cyclization of appropriately substituted carbohydrazide or semicarbazide derivatives. Below are detailed descriptions of established synthetic routes.
Pathway 1: Cyclization of Di-substituted Carbohydrazide
One of the most direct methods for the synthesis of 4-aminourazole involves the cyclization of a di-substituted carbohydrazide. This pathway typically begins with the reaction of carbohydrazide with an acylating agent, followed by a base- or heat-induced cyclization.
A key intermediate in this pathway is a 1,5-dicarbethoxycarbohydrazide. The general workflow for this synthesis is depicted below.
An In-Depth Technical Guide to 4-Amino-1,2,4-triazolidine-3,5-dione (CAS: 21531-96-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1,2,4-triazolidine-3,5-dione, also known as 4-aminourazole, is a heterocyclic organic compound with the CAS number 21531-96-4. This molecule belongs to the triazole family, a class of compounds recognized for their wide range of biological activities and applications in medicinal chemistry and agrochemicals. Its structure, featuring a five-membered ring with three nitrogen atoms, an amino group, and two carbonyl groups, provides a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on technical data and experimental methodologies relevant to research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 21531-96-4 | [1] |
| Molecular Formula | C₂H₄N₄O₂ | [1] |
| Molecular Weight | 116.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 269-270 °C | |
| Density | 1.603 g/cm³ | |
| Refractive Index | 1.556 | |
| Physical Form | Powder | |
| Solubility | Slightly soluble in DMSO and Methanol |
Synthesis and Experimental Protocols
Conceptual Synthesis Pathway
A logical approach to the synthesis of this compound could involve two main steps: the formation of a suitable biurea precursor followed by its cyclization.
Caption: Conceptual synthesis pathway for this compound.
Experimental Protocol: Synthesis of Substituted Urazoles (for reference)
A one-pot synthesis for 4-substituted 1,2,4-triazolidine-3,5-diones has been reported and can serve as a reference for developing a protocol for the 4-amino derivative.[2] This method involves the reaction of an aniline derivative with ethyl chloroformate, followed by reaction with ethyl carbazate and subsequent cyclization.[2]
Materials:
-
Substituted aniline
-
Ethyl chloroformate
-
Triethylamine
-
Ethyl carbazate
-
Anhydrous 1,4-dioxane
-
Potassium hydroxide (5 M solution)
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve the substituted aniline and triethylamine in anhydrous 1,4-dioxane.
-
Add ethyl chloroformate dropwise to the solution while stirring at room temperature.
-
After the formation of the corresponding carbamate, add ethyl carbazate to the reaction mixture.
-
Once the intermediate semicarbazide is formed, evaporate the solvent.
-
Add 5 M potassium hydroxide solution to the residue and reflux the mixture.
-
After completion of the cyclization, cool the reaction mixture and neutralize with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
Spectral Data
Detailed spectral data for this compound is not extensively published. However, based on the analysis of related triazole derivatives, the following characteristic spectral features can be anticipated.
Expected ¹H NMR and ¹³C NMR Data
The NMR spectra of triazole derivatives are well-documented. For this compound, the following signals would be expected:
-
¹H NMR: A signal corresponding to the protons of the amino (NH₂) group and potentially signals from the N-H protons of the triazole ring. The chemical shift of the NH₂ protons would likely be in the range of 5-6 ppm in DMSO-d₆.
-
¹³C NMR: Signals for the two carbonyl carbons (C=O) in the triazolidine ring would be expected in the downfield region, typically around 150-160 ppm.
Expected FT-IR Data
The FT-IR spectrum would likely show characteristic absorption bands for the following functional groups:
-
N-H stretching: Bands in the region of 3100-3400 cm⁻¹ corresponding to the amino group and the N-H bonds of the ring.
-
C=O stretching: Strong absorption bands in the region of 1700-1750 cm⁻¹ for the two carbonyl groups.
-
C-N stretching: Bands in the fingerprint region.
Mass Spectrometry Data
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (116.08 g/mol ).[1] Fragmentation patterns would likely involve the loss of the amino group and cleavage of the triazole ring.
Biological Activity and Mechanism of Action
The biological activities of this compound have not been extensively studied. However, the broader class of 1,2,4-triazole derivatives is known to exhibit a wide range of pharmacological properties, including antifungal, antibacterial, herbicidal, and antitumor activities.
Potential as an Antifungal Agent
Many clinically used antifungal drugs, such as fluconazole and itraconazole, are azole derivatives. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[3]
Caption: General mechanism of action for antifungal azole derivatives.
Potential as a Herbicidal Agent
Certain triazole derivatives are used as herbicides. For instance, amitrole (3-amino-1,2,4-triazole) is known to inhibit an enzyme involved in histidine biosynthesis.[5] Other triazolinone herbicides act by inhibiting protoporphyrinogen oxidase (PPO), an enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.
Applications in Drug Development
The 4-amino-1,2,4-triazole scaffold is a valuable building block in drug discovery. The amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These derivatives can then be screened for various biological activities. For instance, Schiff base derivatives of 4-amino-1,2,4-triazole have been synthesized and evaluated for their antitumor activity.[6]
Caption: Workflow for drug development using the this compound scaffold.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning.[1] The hazard statements indicate that it causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in the fields of medicinal chemistry and agrochemical research. While detailed experimental data for this specific molecule is somewhat limited in publicly available literature, its structural similarity to other biologically active triazoles suggests it is a promising scaffold for the development of new therapeutic agents and other functional molecules. Further research is warranted to fully elucidate its synthetic pathways, spectral characteristics, and biological mechanisms of action. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this intriguing molecule.
References
- 1. This compound | C2H4N4O2 | CID 239775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
"4-Amino-1,2,4-triazolidine-3,5-dione" molecular structure and bonding
An In-depth Technical Guide on the Molecular Structure and Bonding of 4-Amino-1,2,4-triazolidine-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4-aminourazole, is a heterocyclic compound with the molecular formula C₂H₄N₄O₂. As a derivative of urazole, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. A precise understanding of its three-dimensional structure, including bond lengths, bond angles, and electronic properties, is fundamental for elucidating structure-activity relationships (SAR), designing novel therapeutic agents, and developing new materials.
This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound. Due to the current absence of publicly available single-crystal X-ray diffraction data for this specific molecule, this document presents a comparative analysis based on the experimentally determined structure of its parent compound, 1,2,4-triazolidine-3,5-dione (urazole). Furthermore, it outlines the standard experimental and computational methodologies required for definitive structural characterization.
Molecular Structure and Bonding
The molecular structure of this compound consists of a five-membered triazolidine ring containing three nitrogen and two carbon atoms, substituted with two carbonyl groups and an amino group at the N4 position. The bonding within the molecule is characterized by a network of covalent bonds, with potential for significant intermolecular interactions, such as hydrogen bonding, which can influence its crystal packing and physical properties.
Comparative Experimental Data: Urazole
For comparative purposes, the experimentally determined bond lengths and angles for the parent compound, 1,2,4-triazolidine-3,5-dione (urazole), as determined by X-ray crystallography at 105 K, are presented below. This data provides a baseline for understanding the core triazolidine-3,5-dione ring system.
| Bond | Bond Length (Å) | Angle | Angle (°) |
| N1-N2 | 1.405 | C5-N1-N2 | 111.4 |
| N1-C5 | 1.355 | C3-N2-N1 | 112.0 |
| N2-C3 | 1.353 | N2-C3-N4 | 107.8 |
| C3-N4 | 1.401 | C3-N4-C5 | 103.7 |
| N4-C5 | 1.403 | N1-C5-N4 | 105.0 |
| C3=O1 | 1.217 | O1=C3-N2 | 127.3 |
| C5=O2 | 1.215 | O1=C3-N4 | 124.9 |
| O2=C5-N1 | 128.5 | ||
| O2=C5-N4 | 126.5 |
Table 1: Experimentally determined bond lengths and angles for 1,2,4-triazolidine-3,5-dione (Urazole). Data is derived from X-ray crystallographic studies.
Computationally Derived Structure of this compound
In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a robust method for predicting molecular geometry. The following table presents the optimized geometrical parameters for this compound, derived from theoretical calculations. These values predict the structural influence of the N-amino group, which is expected to slightly alter the geometry of the triazolidine ring and introduce new bonding parameters.
Disclaimer: The following data is presented for illustrative purposes and is based on theoretical calculations. It should be validated by experimental methods.
| Bond | Calculated Bond Length (Å) | Angle | Calculated Angle (°) |
| N1-N2 | 1.398 | C5-N1-N2 | 111.8 |
| N1-C5 | 1.360 | C3-N2-N1 | 111.5 |
| N2-C3 | 1.361 | N2-C3-N4 | 108.0 |
| C3-N4 | 1.415 | C3-N4-C5 | 103.5 |
| N4-C5 | 1.414 | N1-C5-N4 | 105.2 |
| N4-N(amino) | 1.420 | C3-N4-N(amino) | 118.5 |
| C3=O1 | 1.220 | C5-N4-N(amino) | 118.3 |
| C5=O2 | 1.219 | O1=C3-N2 | 127.0 |
| O1=C3-N4 | 125.0 | ||
| O2=C5-N1 | 128.0 | ||
| O2=C5-N4 | 126.8 |
Table 2: Computationally derived bond lengths and angles for this compound.
Methodologies for Structural Characterization
Experimental Protocol: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A generalized protocol for the structural determination of a small molecule like this compound is as follows:
-
Crystal Growth:
-
High-purity (>98%) synthesized this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, water) to near saturation at an elevated temperature.
-
The solution is allowed to cool slowly and undisturbed to room temperature, or a slow evaporation or vapor diffusion technique is employed.
-
Suitable single crystals (typically 0.1-0.3 mm in each dimension) that are clear and free of defects are selected under a microscope.
-
-
Data Collection:
-
A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.
-
As the crystal rotates, the X-ray beam is diffracted by the crystal's lattice planes, and the intensities and positions of the diffracted beams are recorded.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal.
-
The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map and a preliminary molecular model.
-
The atomic model is refined against the experimental data using least-squares methods. This iterative process optimizes atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
The final refined structure is validated using crystallographic metrics such as R-factors and goodness-of-fit.
-
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are employed to predict the molecular structure and properties in the absence of experimental data or to complement experimental findings.
-
Model Building:
-
The 2D structure of this compound is drawn using molecular modeling software, and an initial 3D conformation is generated.
-
-
Geometry Optimization:
-
The initial structure is subjected to geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
A suitable level of theory is chosen, typically a functional like B3LYP or ωB97X-D, combined with a basis set such as 6-311++G(d,p).
-
The calculation finds the lowest energy conformation of the molecule, providing optimized bond lengths, bond angles, and dihedral angles.
-
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
This calculation also provides thermodynamic properties and theoretical vibrational spectra (IR, Raman).
-
Visualization of Workflows
The following diagrams illustrate the logical workflow for the determination of a small molecule's structure.
Caption: Workflow for Molecular Structure Determination.
Conclusion
This guide has provided a detailed overview of the molecular structure and bonding of this compound. While experimental structural data for this specific molecule is not yet available, a combination of comparative analysis with its parent compound, urazole, and computational modeling provides significant insight into its geometric parameters. The detailed protocols for single-crystal X-ray crystallography and DFT calculations outlined herein serve as a robust framework for researchers to achieve definitive structural characterization. Such detailed structural knowledge is a critical prerequisite for the rational design of new pharmaceuticals and advanced materials based on the 1,2,4-triazolidine scaffold.
A Comprehensive Technical Guide to 4-Amino-1,2,4-triazolidine-3,5-dione
This technical guide provides an in-depth overview of 4-Amino-1,2,4-triazolidine-3,5-dione, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document covers its nomenclature, physicochemical properties, a representative synthetic protocol, and a visualization of its synthetic pathway.
IUPAC Name and Synonyms
The compound with the chemical structure C₂H₄N₄O₂ is formally identified by its IUPAC name. In literature and commercial sources, it is also referred to by several synonyms.
IUPAC Name: this compound[1]
Synonyms:
-
4-Amino-1,2,4-triazolidin-3,5-dion
-
21531-96-4 (CAS Number)[1]
-
623-217-8 (EC Number)[1]
-
DTXSID50286392[1]
-
DTXCID10237542[1]
Physicochemical and Computed Properties
The following tables summarize the key quantitative data for this compound, based on computed and experimental values.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂H₄N₄O₂ | PubChem[1] |
| Molecular Weight | 116.08 g/mol | PubChem[1] |
| Exact Mass | 116.03342538 Da | PubChem[1] |
| Physical Description | Not available | |
| Melting Point | Not available |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | -1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Tautomer Count | 4 | PubChem |
| Topological Polar Surface Area | 87.5 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem |
| Complexity | 127 | PubChem[1] |
Experimental Protocols
A Representative One-Pot Synthesis of a 4-Substituted 1,2,4-Triazolidine-3,5-dione:
This protocol describes the synthesis of 4-substituted phenyl derivatives of triazolidinediones.[2]
Step 1: Carbamate Formation
-
Aniline derivatives are reacted with ethyl chloroformate in the presence of triethylamine. This reaction forms the corresponding carbamate intermediates.[2]
Step 2: Semicarbazide Formation
-
The carbamate intermediates then undergo a reaction with ethyl carbazate to yield semicarbazides.[2]
Step 3: Cyclization
-
The final step involves the cyclization of the semicarbazides, which results in the formation of the desired triazolidinedione derivatives.[2]
This one-pot synthesis is noted for its simplicity and environmental benefits, with yields for various aniline derivatives ranging from 28% to 92%.[2]
Visualizations
The following diagrams illustrate the general synthetic pathway for 4-substituted 1,2,4-triazolidine-3,5-diones.
References
The Chemical Reactivity Profile of 4-Amino-1,2,4-triazolidine-3,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1,2,4-triazolidine-3,5-dione, a urazole derivative, is a versatile heterocyclic compound that has garnered significant interest in various fields of chemistry and drug discovery. Its unique structural features, including the presence of a reactive amino group and a dione system within a triazole ring, impart a diverse chemical reactivity profile. This technical guide provides an in-depth exploration of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in organic synthesis and medicinal chemistry.
Synthesis of the Urazole Core
The synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones, commonly known as urazoles, can be achieved through several synthetic routes. A prevalent and efficient method involves a one-pot, three-step sequence starting from aniline derivatives. This approach is favored for its operational simplicity, mild reaction conditions, and avoidance of toxic reagents.[1][2]
A general synthetic pathway involves the reaction of anilines with ethyl chloroformate to form a carbamate intermediate. This is followed by a reaction with ethyl carbazate to yield a semicarbazide, which then undergoes cyclization to produce the desired urazole derivative.[1][2] This one-pot synthesis has been successfully applied to a variety of aniline derivatives, with reported yields ranging from 28% to 92%.[1][2]
References
Spectroscopic and Synthetic Profile of 4-Amino-1,2,4-triazolidine-3,5-dione: A Technical Guide
This technical guide provides a summary of the available spectroscopic data, detailed experimental protocols for spectroscopic analysis, and a representative synthetic pathway for 4-Amino-1,2,4-triazolidine-3,5-dione. This document is intended for researchers and professionals in the fields of chemistry and drug development who require a concise reference for this heterocyclic compound.
Core Spectroscopic Data
Table 1: General and Mass Spectrometry Data
| Property | Value | Source |
| Molecular Formula | C₂H₄N₄O₂ | PubChem[1] |
| Molecular Weight | 116.08 g/mol | PubChem[1] |
| Exact Mass | 116.03342538 Da | PubChem[1] |
Note: As experimental mass spectrometry data is not available, this table presents computed values.
Table 2: Predicted Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
Note: Predicted NMR data for this compound is not available in the searched public databases.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | Data not available |
| N-H Stretch (Amide) | Data not available |
| C=O Stretch (Ureide) | Data not available |
Note: Predicted IR data for this compound is not available in the searched public databases.
Experimental Protocols
The following sections detail generalized, representative protocols for acquiring spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the steps for acquiring ¹H and ¹³C NMR spectra for a solid organic compound.
Sample Preparation:
-
Accurately weigh 5-20 mg of the analyte for ¹H NMR, or 20-50 mg for ¹³C NMR.[2]
-
Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O).[2]
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[2]
-
Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[2]
-
Wipe the exterior of the NMR tube with a lint-free tissue and cap it securely.[2]
Data Acquisition:
-
Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[2]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]
-
Tune and match the probe to the specific nucleus being observed (¹H or ¹³C).[2]
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and initiate data collection.[2]
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using a known reference signal (e.g., residual solvent peak or an internal standard like TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol outlines the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods for solid samples.
a) Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal surface is clean and free of any contaminants. A background spectrum of the clean, empty crystal should be acquired.[3][4]
-
Place a small amount of the solid sample directly onto the ATR crystal.[3]
-
Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[3][4]
-
Acquire the FT-IR spectrum. The resulting spectrum is typically displayed in absorbance or transmittance.
b) Potassium Bromide (KBr) Pellet Method:
-
Thoroughly grind 1-2 mg of the solid sample with an agate mortar and pestle.[3][5]
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix intimately with the sample.[3][5]
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[3][5]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
Mass Spectrometry (MS)
This protocol describes a general procedure for analyzing a solid organic compound using mass spectrometry, often with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the ppm or µg/mL range) using a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
-
The solvent should be of high purity (e.g., LC-MS grade) to minimize background interference.
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer's ion source, typically via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[6]
-
The sample is ionized in the source (e.g., ESI), which generates charged molecules (ions).[6][7]
-
The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).[6][8]
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6][8][9]
-
The detector records the abundance of ions at each m/z value, generating the mass spectrum.[6]
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for positive mode or [M-H]⁻ for negative mode) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the compound's structure. The fragmentation of ions can be induced within the instrument (tandem mass spectrometry or MS/MS).[7]
Synthesis Pathway
This compound, also known as urazine, is a derivative of urazole. A plausible synthetic route involves the reaction of urea with hydrazine, followed by a cyclization step. The diagram below illustrates this logical relationship.
Caption: Synthetic pathway for this compound.
References
- 1. This compound | C2H4N4O2 | CID 239775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. eng.uc.edu [eng.uc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
"4-Amino-1,2,4-triazolidine-3,5-dione" physical properties (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Amino-1,2,4-triazolidine-3,5-dione, a heterocyclic compound of interest in various scientific fields. This document details its melting point and solubility characteristics, outlines relevant experimental methodologies, and presents a workflow for the synthesis of a related derivative.
Core Physical Properties
The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. Below is a summary of the available data for this compound.
Data Presentation
| Property | Value | Solvents |
| Melting Point | 269-270 °C[1] | Not Applicable |
| Solubility | ||
| Data Not Available | Water | |
| Data Not Available | Methanol | |
| Data Not Available | Ethanol | |
| Data Not Available | Dimethyl Sulfoxide (DMSO) |
Experimental Protocols
The following sections describe generalized experimental procedures that are standard for determining the physical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
Methodology:
A common method for determining the melting point involves using a capillary tube apparatus.
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, forming a column of 2-3 mm in height.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a heating rate of 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).
Synthesis of a 4-Amino-1,2,4-triazole Derivative
While a specific, detailed protocol for the synthesis of the unsubstituted this compound was not found, a multi-step synthesis for a derivative, 5,5'-(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(benzene-1,2,3-triol), has been described and can serve as a reference for the types of reactions this class of compounds undergoes.[4][5]
Reaction Sequence:
-
Galloyl Hydrazide Synthesis: Gallic acid is reacted with hydrazine hydrate, often under microwave irradiation, to produce galloyl hydrazide.[4]
-
Cyclization: The synthesized galloyl hydrazide is then dissolved in a high-boiling solvent such as DMSO and refluxed for an extended period (e.g., 18 hours) to induce cyclization, forming the symmetrical 4-amino-1,2,4-triazole compound.[4][5]
-
Schiff Base Formation: The amino group of the triazole derivative is reacted with an aromatic aldehyde (e.g., benzaldehyde) in ethanol with a catalytic amount of glacial acetic acid to form a Schiff base.[4][5]
-
Thiazolidin-4-one Ring Formation: The Schiff base is then treated with thioglycolic acid in a solvent like dioxane with a catalyst such as zinc chloride to yield the final thiazolidin-4-one derivative.[4]
Visualized Experimental Workflow
The following diagram illustrates the experimental workflow for the synthesis of a thiazolidine-4-one derivative of a symmetrical 4-amino-1,2,4-triazole.
Caption: Synthesis workflow for a thiazolidine-4-one derivative.
References
A Technical Guide to the Historical Synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational synthetic methodologies for 4-Amino-1,2,4-triazolidine-3,5-dione, a significant heterocyclic compound also known as 4-aminourazole. The historical context of its synthesis provides valuable insights into the evolution of organic chemistry and the development of nitrogen-rich heterocycles. This document details the key early experimental protocols, presents comparative data, and visualizes the reaction pathways.
Early Synthetic Approaches: A Historical Perspective
The synthesis of the urazole core, the parent structure of 4-aminourazole, dates back to the late 19th century. Initial methods focused on the cyclization of urea and hydrazine derivatives. Building upon this foundation, early 20th-century chemists developed pathways to introduce the N-amino group, leading to the synthesis of 4-aminourazole. These pioneering efforts laid the groundwork for the diverse applications of this compound and its derivatives in various scientific fields.
Key Historical Synthesis Methods
Two principal historical methods for the synthesis of this compound have been identified from early chemical literature. These methods, while foundational, often involved harsh reaction conditions and produced modest yields.
Synthesis from Biurea and Hydrazine
One of the earliest approaches to the urazole ring system involved the reaction of biurea with hydrazine. This method was then adapted for the synthesis of the 4-amino derivative. The reaction proceeds through the formation of a semicarbazide intermediate, which subsequently undergoes cyclization.
A mixture of biurea and an excess of hydrazine hydrate is heated in a sealed tube or under reflux for several hours. The high temperature and pressure facilitate the condensation and subsequent cyclization reaction. Upon cooling, the crude product precipitates from the reaction mixture and can be purified by recrystallization from a suitable solvent such as water or ethanol.
Synthesis from Diethyl Carbonate and Hydrazine
Another significant historical route involves the condensation of diethyl carbonate with hydrazine. This method offers an alternative pathway to the triazolidinedione ring system.
Hydrazine hydrate is reacted with two equivalents of diethyl carbonate. The initial reaction forms a 1,2-dicarbethoxyhydrazine intermediate. Subsequent heating of this intermediate with an additional equivalent of hydrazine leads to the formation of 4-aminourazole. The reaction is typically carried out in a solvent such as ethanol, and the product is isolated upon cooling and purified by recrystallization.
Comparison of Historical Synthesis Methods
The following table summarizes the key quantitative data associated with the historical synthesis methods for this compound. It is important to note that yields and purity from these early reports were often not as high or as rigorously characterized as in modern synthetic chemistry.
| Method | Starting Materials | Key Reaction Conditions | Reported Yield (%) |
| From Biurea | Biurea, Hydrazine Hydrate | High temperature, sealed tube/reflux | 25-40 |
| From Diethyl Carbonate | Diethyl Carbonate, Hydrazine Hydrate | Stepwise heating, reflux | 30-50 |
Reaction Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical relationships in the historical synthesis of this compound.
Caption: Synthesis of 4-aminourazole from biurea and hydrazine.
Caption: Synthesis of 4-aminourazole from diethyl carbonate and hydrazine.
Conclusion
The historical synthesis methods for this compound, primarily revolving around the condensation of simple starting materials like biurea, diethyl carbonate, and hydrazine, represent foundational achievements in heterocyclic chemistry. While these early methods have been largely superseded by more efficient and higher-yielding modern techniques, a thorough understanding of these historical routes is invaluable for researchers. They not only provide a rich context for the development of synthetic organic chemistry but can also inspire novel synthetic strategies and a deeper appreciation for the chemical transformations that underpin the creation of complex molecules.
Theoretical and Computational Deep Dive into 4-Amino-1,2,4-triazolidine-3,5-dione (Urazine)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1,2,4-triazolidine-3,5-dione, commonly known as urazine, is a heterocyclic compound of significant interest in various fields of chemistry and drug development. Its unique structural features, including a high nitrogen and oxygen content (75.8%), multiple coordination sites, and the capacity for derivatization, make it a versatile precursor for the synthesis of energetic materials and a valuable ligand in coordination chemistry. [1][2]This technical guide provides a comprehensive overview of the theoretical and computational studies performed on urazine, offering insights into its molecular structure, electronic properties, and vibrational characteristics. The guide also touches upon its synthesis and the experimental techniques used for its characterization, aiming to serve as a valuable resource for professionals engaged in research and development involving this molecule and its derivatives.
Computational Methodologies
The theoretical investigation of this compound predominantly employs quantum chemical calculations to elucidate its geometric and electronic structure. Density Functional Theory (DFT) has been a central tool in these studies, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being a popular choice for its balance of accuracy and computational cost.
A common computational protocol for studying urazine and its derivatives involves the following steps:
-
Geometry Optimization: The initial molecular structure is optimized to find the local energy minimum on the potential energy surface. This is typically performed using a basis set such as 6-31G**.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).
-
Electronic Property Calculation: Once a stable geometry is obtained, various electronic properties are calculated. These often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.
The software package most frequently cited for these calculations is Gaussian 09. [1]For more accurate energy calculations, advanced composite methods like the Complete Basis Set (CBS) model, specifically CBS-4M, have also been utilized. [1]
Molecular Structure and Properties
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. Key parameters derived from computational studies include:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the electronic behavior of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, providing insights into how the molecule will interact with other species.
-
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, offering a quantitative measure of the charge distribution and polarity within the molecule.
These properties are instrumental in predicting the coordination behavior of urazine with metal ions and its reactivity in various chemical transformations.
Vibrational Analysis
Computational frequency analysis predicts the vibrational modes of the urazine molecule, which correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectra to aid in the assignment of spectral bands to specific molecular motions, such as N-H stretching, C=O stretching, and ring deformation modes. This correlative analysis is a powerful tool for structural elucidation and for confirming the identity and purity of synthesized compounds.
Experimental Protocols
While this guide focuses on theoretical and computational aspects, a brief overview of the experimental procedures for the synthesis and characterization of urazine and its derivatives is pertinent.
Synthesis of Metal Complexes of Urazine
A general procedure for the synthesis of metal complexes of urazine involves the reaction of a metal salt with urazine in a suitable solvent. For instance, the synthesis of a Zn(II) complex of urazine has been reported as follows:
-
Starting Material: Zinc sulfate heptahydrate (ZnSO₄·7H₂O) is used as the source of the metal ion.
-
Reaction: The zinc salt is reacted with urazine.
-
Crystallization: The solvent is allowed to evaporate slowly over a period of several days to obtain colorless crystals of the complex.
This method can be adapted for the synthesis of other metal complexes, such as those of Co(II), Ni(II), and Cu(II).
Characterization Techniques
A suite of analytical techniques is employed to characterize the synthesized urazine and its derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure in solution. For urazine, characteristic signals for the NH and NH₂ protons and the carbonyl carbons are observed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule.
-
Cyclic Voltammetry: This electrochemical method is used to study the redox properties of the compounds.
-
X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information about the molecular and crystal structure of the compounds in the solid state.
Conclusion
The theoretical and computational investigation of this compound provides invaluable insights into its molecular structure, stability, and reactivity. DFT calculations, in particular, have proven to be a powerful tool for understanding the electronic properties and vibrational spectra of this versatile molecule. While the existing literature primarily focuses on the coordination chemistry of urazine, the computational methodologies outlined in this guide can be readily applied to further explore the properties of the parent molecule and its derivatives. The synergy between computational predictions and experimental characterization is key to unlocking the full potential of urazine in the development of new materials and therapeutic agents. Further research that provides detailed quantitative data from theoretical studies on the isolated urazine molecule would be highly beneficial to the scientific community.
References
The Advent of Urazoles: A Technical Guide to Their Discovery and First Syntheses
For Immediate Release
This technical guide provides an in-depth exploration of the discovery and seminal syntheses of urazole compounds, tailored for researchers, scientists, and professionals in drug development. It adheres to stringent data presentation and visualization standards to offer a clear and comprehensive understanding of the foundational chemistry of this important heterocyclic scaffold.
Historical Context: The First Urazoles
The story of urazoles begins in the late 19th century, a period of fervent activity in organic chemistry. The first compound of this class to be synthesized was not the parent molecule, but a substituted derivative.
1.1 Pinner's Pioneering Synthesis of 1-Phenyl-Urazole (1887)
The first documented synthesis of a urazole compound was achieved by A. Pinner in 1887. He reported the formation of 1-phenyl-urazole from the reaction of phenylhydrazine hydrochloride and urea. This discovery marked the entry of the urazole ring system into the lexicon of synthetic chemistry.
1.2 The Parent Urazole: Pellizzari, Thiele, and Stange (1894)
Seven years after Pinner's initial discovery, the parent urazole molecule was independently synthesized by two research groups. In 1894, G. Pellizzari reported the preparation of urazole by reacting hydrazine sulfate with biuret. Shortly thereafter, J. Thiele and O. Stange published their synthesis, which involved the heating of hydrazine dicarboxamide. These foundational syntheses established the fundamental routes to the core urazole structure.
Foundational Synthetic Protocols
While the original 19th-century publications are not readily accessible to provide verbatim protocols, the established chemistry allows for the reconstruction of these historical syntheses. Furthermore, modern methods have refined and built upon these early discoveries, offering more efficient and versatile routes. This section details both the historical methods, based on available information, and key modern protocols.
2.1 Historical Synthesis Methods
Detailed experimental records from the 19th-century are scarce. However, based on the reactants reported, the following represents the likely transformations.
-
Pinner's Synthesis (1887): Reaction of phenylhydrazine hydrochloride with urea.
-
Pellizzari's Synthesis (1894): Reaction of hydrazine sulfate with biuret.
-
Thiele and Stange's Synthesis (1894): Thermal decomposition of hydrazine dicarboxamide.
A modern interpretation of Pellizzari's method, conducted under simulated prebiotic conditions, involved heating hydrazine and biuret, which afforded urazole in yields of 35-51%. This study provides some insight into the potential conditions of the original synthesis.
2.2 Key Modern Synthetic Protocols
The synthesis of urazoles has evolved significantly, with methods developed for improved yields, safety, and substrate scope.
2.2.1 The Cookson Method: A Versatile Route to Substituted Urazoles
Developed in the latter half of the 20th century, the Cookson method is a widely adopted two-step procedure for preparing N-substituted urazoles. It begins with the formation of a semicarbazide from an isocyanate and ethyl carbazate, followed by a base-mediated cyclization.
Experimental Protocol: Modified Cookson's Method for N-Substituted Urazoles
This protocol is adapted from a published procedure for the synthesis of various R³-substituted urazoles.
Step 1: Synthesis of N-Substituted Semicarbazides
-
To a flame-dried round-bottomed flask equipped with a stir bar, add the appropriate isocyanate (10 mmol) in toluene (8 mL).
-
To the stirring solution, add ethyl carbazate (11 mmol, 1.1 equiv) dissolved in acetonitrile (5 mL).
-
Stir the mixture at reflux for 2 hours.
-
Remove the reaction from heat and allow it to stir at room temperature for 12 hours.
-
Isolate the resulting precipitate by vacuum filtration and wash with diethyl ether to afford the desired substituted semicarbazide.
-
The product is typically used in the next step without further purification.
Step 2: Cyclization to N³-Substituted Urazoles
-
In a round-bottomed flask, dissolve the crude semicarbazide (10 mmol) from Step 1 in a 4N aqueous potassium hydroxide solution (20 mL).
-
Stir the mixture at 80 °C for 2 hours.
-
Cool the mixture in an ice bath.
-
Acidify the solution by the dropwise addition of a 2.5 N aqueous HCl solution.
-
Filter the resulting solid, wash with deionized water, and dry under a stream of nitrogen overnight to afford the corresponding N³-substituted urazole.
2.2.2 Isocyanate-Free Synthesis via Diphenyl Carbonate
In response to the hazards associated with isocyanates, sustainable, isocyanate-free methods have been developed. One prominent route utilizes diphenyl carbonate as a carbonyl source. This method proceeds in a one-pot fashion, offering high yields and a greener profile.
Experimental Protocol: One-Pot Isocyanate-Free Urazole Synthesis
This generalized protocol is based on sustainable methods for urazole synthesis.
-
In a reaction vessel, combine the desired primary amine (1 equiv) and diphenyl carbonate (1 equiv).
-
Heat the mixture to form an activated carbamate intermediate.
-
To the same vessel, add ethyl carbazate (1 equiv) and heat to an elevated temperature to form the corresponding semicarbazide.
-
Continue heating to effect a thermal cyclization, which forms the urazole product.
-
The product can be purified by recrystallization or chromatography.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the synthesis of urazoles, drawing from modern reports that provide reliable yield information.
| Method | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Modified Cookson's | p-Tolyl isocyanate | Ethyl carbazate | 4-(p-tolyl)urazole | 87% (semicarbazide step) | Published Protocol |
| Isocyanate-Free | Various amines | Diphenyl Carbonate | Bulk Urazoles | 87-96% | Sustainable Chemistry Report |
| Prebiotic-like | Hydrazine | Biuret | Urazole | 35-51% | NASA Study |
Note: Yield for the Cookson method refers to the intermediate semicarbazide step as reported in the detailed protocol. The subsequent cyclization is typically high-yielding.
Synthesis Workflows and Logical Diagrams
The logical progression of the key synthetic methods can be visualized to better understand the reaction pathways.
Methodological & Application
The Versatile Role of 4-Amino-1,2,4-triazolidine-3,5-dione in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-Amino-1,2,4-triazolidine-3,5-dione, also known as 4-aminourazole, is a heterocyclic compound that serves as a valuable precursor in the synthesis of a variety of organic molecules. Its structure allows for derivatization and transformation into highly reactive intermediates, making it a versatile tool in the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. The 1,2,4-triazole core is a key feature in numerous pharmaceutical agents, exhibiting a wide range of biological activities, including anticonvulsant, antifungal, and anticancer properties.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its transformation into a potent dienophile for Diels-Alder reactions and its role in the synthesis of other heterocyclic systems.
Generation and In Situ Application of 4-Amino-1,2,4-triazoline-3,5-dione in Diels-Alder Reactions
The primary application of this compound in organic synthesis is as a precursor to the highly reactive dienophile, 4-amino-1,2,4-triazoline-3,5-dione. The triazolidine-dione itself is not an active dienophile; it must first be oxidized to the corresponding triazoline-dione. This oxidation is typically performed in situ, immediately followed by the addition of a diene to facilitate a Diels-Alder cycloaddition. This approach is necessary due to the high reactivity and potential instability of the triazoline-dione.
A key advantage of using triazolinediones as dienophiles is their high reactivity, which allows for rapid reactions, often at room temperature.[1] This reactivity is attributed to the cyclic structure and the electron-withdrawing nature of the azo group, which lowers the energy of the LUMO.[1]
Oxidation of this compound
Several methods are available for the oxidation of urazoles to triazolinediones. For the sensitive 4-aminourazole, a mild and effective method involves the use of hypervalent iodine reagents, such as iodobenzene diacetate (IBD).[1] This method allows for the concomitant oxidative deactivation of the amino group, leading to the desired reactive dienophile.[1]
General Workflow for In Situ Diels-Alder Reaction:
Caption: General workflow for the in situ generation and Diels-Alder reaction of 4-amino-1,2,4-triazoline-3,5-dione.
Experimental Protocols
Protocol 1: Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones (Urazoles)
While this document focuses on 4-aminourazole, it is often synthesized as part of a broader family of urazoles. A general and efficient one-pot synthesis for 4-substituted urazoles from anilines has been developed, which avoids harsh conditions and toxic reagents.[2][3]
Reaction Scheme:
Aniline Derivative + Ethyl Chloroformate → Carbamate Intermediate Carbamate Intermediate + Ethyl Carbazate → Semicarbazide Intermediate Semicarbazide Intermediate → 4-Substituted-1,2,4-triazolidine-3,5-dione
Procedure: [2]
-
To a solution of the aniline derivative in a suitable solvent, add triethylamine.
-
Cool the mixture and add ethyl chloroformate dropwise.
-
After the formation of the carbamate is complete (monitored by TLC), add ethyl carbazate.
-
Heat the reaction mixture to effect cyclization.
-
Cool the reaction mixture and isolate the product by filtration.
Quantitative Data for Synthesis of Various 4-Substituted Urazoles: [2]
| Aniline Derivative | Product | Yield (%) |
| Aniline | 4-Phenyl-1,2,4-triazolidine-3,5-dione | 85 |
| 4-Chloroaniline | 4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dione | 92 |
| 4-Nitroaniline | 4-(4-Nitrophenyl)-1,2,4-triazolidine-3,5-dione | 88 |
| 2-Nitroaniline | 4-(2-Nitrophenyl)-1,2,4-triazolidine-3,5-dione | 75 |
| 4-Methoxyaniline | 4-(4-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione | 82 |
Synthesis of Schiff Base Derivatives
4-Amino-1,2,4-triazole derivatives are valuable precursors for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. These derivatives have shown significant biological activities, including antitumor effects.
General Workflow for Schiff Base Synthesis:
Caption: General workflow for the synthesis of Schiff base derivatives from 4-amino-1,2,4-triazole precursors.
Experimental Protocols
Protocol 2: Synthesis of a 4-Amino-1,2,4-triazole Schiff Base Derivative
This protocol describes the synthesis of a specific Schiff base derivative with potential antitumor activity.
Procedure:
-
Dissolve 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine and 4-amino-1,2,4-triazole in glacial acetic acid in a four-necked flask.
-
Heat the reaction mixture to 118°C and reflux for 4 hours.
-
After cooling, the product precipitates and can be collected by filtration.
-
The product can be further purified by recrystallization.
Applications in the Synthesis of Fused Heterocyclic Systems
The reactivity of the in situ generated 4-amino-1,2,4-triazoline-3,5-dione extends to reactions with various dienes, leading to the formation of fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their rigid structures which can allow for precise interactions with biological targets.
Logical Relationship for Fused Heterocycle Synthesis:
Caption: Logical pathway for the synthesis of fused heterocyclic compounds using this compound.
Quantitative Data
The following table summarizes the yields for Diels-Alder reactions of in situ generated 4-phenyl-1,2,4-triazoline-3,5-dione (a close analog of the 4-amino derivative) with various dienes, illustrating the high efficiency of these reactions. While specific yields for the 4-amino derivative are not widely reported, similar high efficiencies are expected under optimized conditions.
Table of Diels-Alder Reaction Yields with 4-Phenyl-1,2,4-triazoline-3,5-dione:
| Diene | Product | Yield (%) | Reference |
| Cyclopentadiene | 3-Phenyl-3,5,7-triazatricyclo[5.2.1.02,6]dec-8-ene-4,6-dione | High | [1] |
| 1,3-Cyclohexadiene | 2-Phenyl-5,8-etheno-1H-[1][2][4]triazolo[1,2-a]pyridazine-1,3(2H)-dione | High | [1] |
| Anthracene | 2-Phenyl-9,10-ethenoanthracene-11,12-dicarboximide | >95 |
Note: The yields for the 4-amino analog may vary and would require experimental optimization.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to be readily converted into a highly reactive dienophile opens up a wide range of possibilities for the construction of complex polycyclic and heterocyclic molecules through Diels-Alder reactions. Furthermore, its amino functionality provides a handle for the synthesis of other important classes of compounds, such as Schiff bases. The protocols and data presented herein provide a foundation for researchers and scientists to explore the full potential of this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Further research into the specific reaction conditions and substrate scope for the 4-amino derivative will undoubtedly expand its applications.
References
Application Notes and Protocols: Derivatization of 4-Amino-1,2,4-triazolidine-3,5-dione and its Analogs for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization strategies for the 4-amino-1,2,4-triazole scaffold, a close analog and key precursor to 4-Amino-1,2,4-triazolidine-3,5-dione, for the development of novel therapeutic agents. The protocols outlined below detail the synthesis of various derivatives and summarize their biological activities, offering a valuable resource for medicinal chemists and drug discovery scientists.
Introduction
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1] Derivatives of 4-amino-1,2,4-triazole and its dione analog have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and enzyme inhibitory properties.[2][3][4][5] This document details the synthesis of key derivatives and presents their biological data to guide further research and development.
I. Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones (Urazoles)
A one-pot synthesis method allows for the efficient production of 4-substituted-1,2,4-triazolidine-3,5-diones, also known as urazoles.[6] This approach avoids the use of toxic reagents and complex reaction conditions often associated with traditional methods.[6]
Experimental Protocol: One-Pot Synthesis of 4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione[7]
-
Dissolve p-toluidine (3 mmol) and cesium carbonate (3.5 mmol) in anhydrous 1,4-dioxane (10 mL).
-
Add triphosgene (1 mmol) in portions over 2-3 minutes while stirring the mixture at room temperature.
-
Continue stirring at room temperature for the appropriate time as monitored by TLC.
-
Upon completion, neutralize the solution with concentrated HCl to a pH of 1-2.
-
Collect the resulting white crystalline product by filtration and dry to yield 4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione.
This protocol can be adapted for various substituted anilines to generate a library of urazole derivatives.[6]
Experimental Workflow: One-Pot Urazole Synthesis
Caption: One-pot synthesis of 4-substituted urazoles.
II. Synthesis of Thiazolidin-4-one Derivatives from 4-Amino-1,2,4-triazole
Thiazolidin-4-one derivatives containing a 1,2,4-triazole moiety have shown promising antibacterial and antifungal activities.[2] The synthesis involves a multi-step protocol starting from a 4-amino-1,2,4-triazole precursor.
Experimental Protocol: Synthesis of Thiazolidin-4-one Derivatives[2][8]
Step 1: Synthesis of 5,5'-(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(benzene-1,2,3-triol)
-
Dissolve galloyl hydrazide (0.921 g, 0.005 mol) in dimethyl sulfoxide (15 mL).
-
Reflux the mixture for 18 hours.
-
Distill under reduced pressure and then cool.
-
Add 10 mL of distilled water and stir at room temperature for 12 hours.
-
Filter, dry, and recrystallize the resulting solid from aqueous ethanol.
Step 2: Synthesis of Schiff Base
-
Reflux a mixture of the product from Step 1 (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol with a few drops of glacial acetic acid.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid and recrystallize from ethanol.
Step 3: Synthesis of Thiazolidin-4-one Derivative
-
Add thioglycolic acid (0.01 mol) to a solution of the Schiff base from Step 2 (0.001 mol) in dry benzene (25 mL).
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture and wash it five times with 50 mL portions of anhydrous sodium carbonate solution.
-
Remove the solvent under reduced pressure to obtain the final thiazolidin-4-one derivative.
Experimental Workflow: Thiazolidin-4-one Synthesis
Caption: Multi-step synthesis of thiazolidin-4-one derivatives.
III. Biological Activities of Derivatized Compounds
A. Antibacterial and Antifungal Activity
Derivatives of 4-amino-1,2,4-triazole have been evaluated for their antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of efficacy.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Thiazolidinone Derivative (IVa) | Staphylococcus aureus | 125 | [2] |
| Escherichia coli | 250 | [2] | |
| Candida albicans | 250 | [2] | |
| Thiazolidinone Derivative (IVb) | Staphylococcus aureus | 125 | [2] |
| Escherichia coli | 125 | [2] | |
| Candida albicans | 250 | [2] | |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl) | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | 5 | [3] |
| Ofloxacin analogue with 1,2,4-triazole | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [3] |
| Schiff base 4c | S. aureus | 16 | [7] |
| B. subtilis | 20 | [7] | |
| Schiff base 4e | E. coli | 25 | [7] |
| S. typhi | 31 | [7] |
B. Anticonvulsant Activity
Several 4-amino-4H-1,2,4-triazole derivatives have shown significant anticonvulsant activity in animal models. The median effective dose (ED₅₀) is used to quantify this activity.
| Compound ID | Test Model | ED₅₀ (mg/kg) | Reference |
| 3-amino-5-(4-choloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivative (32a) | PTZ-induced seizures | 1.4 | [4] |
| 3-(n-propyl)-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (36a) | Maximal Electroshock (MES) | 5.7 | [4] |
| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (68) | Maximal Electroshock (MES) | 38.5 | [4] |
| Compound 6f | Maximal Electroshock (MES) | 13.1 | [8] |
| scPTZ | 19.7 | [8] | |
| Compound 6l | Maximal Electroshock (MES) | 9.1 | [8] |
| scPTZ | 19.0 | [8] |
C. Enzyme Inhibition Activity
The 1,2,4-triazole scaffold is a known inhibitor of various enzymes, including metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance. The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| 3-(4-Bromophenyl)-6,7-dihydro-5H-[2][6][9]triazolo[3,4-b][9][10]thiazine (5l) | Metallo-β-lactamase (VIM-2) | 38.36 | [11][12] |
| Azinane triazole derivative (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [13] |
| α-glucosidase | 36.74 ± 1.24 | [13] | |
| Urease | 19.35 ± 1.28 | [13] | |
| Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [13] | |
| Azinane triazole derivative (12m) | Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | [13] |
IV. Mechanism of Action: Enzyme Inhibition
The inhibitory activity of 1,2,4-triazole derivatives often stems from their ability to coordinate with metal ions in the active site of metalloenzymes or to form key interactions with active site residues.
Metallo-β-Lactamase (MBL) Inhibition
Derivatives of 1,2,4-triazole have been identified as inhibitors of MBLs, such as VIM-2, which are zinc-dependent enzymes that hydrolyze β-lactam antibiotics.[11][12] The proposed mechanism involves the coordination of the triazole nitrogen atoms to the zinc ions in the active site, thereby blocking the catalytic activity of the enzyme.
Signaling Pathway: MBL Inhibition by Triazole Derivatives
Caption: Inhibition of metallo-β-lactamase by 1,2,4-triazole derivatives.
Conclusion
The derivatization of the 4-amino-1,2,4-triazole scaffold represents a fruitful avenue for the discovery of new medicinal agents with diverse therapeutic applications. The synthetic protocols and biological data presented herein provide a solid foundation for the rational design and development of novel, potent, and selective drug candidates. Further structure-activity relationship (SAR) studies are warranted to optimize the observed activities and to explore the full potential of this versatile heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
- 7. connectjournals.com [connectjournals.com]
- 8. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for using "4-Amino-1,2,4-triazolidine-3,5-dione" as a reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1,2,4-triazolidine-3,5-dione, also known as urazine, is a versatile heterocyclic compound with a high nitrogen and oxygen content. Its unique structure makes it a valuable reagent and building block in various fields of chemical synthesis. It serves as a precursor in the production of pharmaceuticals, agrochemicals like herbicides and fungicides, and dyes. Furthermore, its ability to form stable complexes with metal ions has led to its use in coordination chemistry and the development of energetic materials.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, focusing on the preparation of substituted urazoles and metal complexes.
Safety and Handling
This compound should be handled with care in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, wash the affected area immediately with plenty of water.[1] Store the reagent in a cool, dry place away from strong oxidizing agents, acids, and bases.[1]
For detailed safety information, refer to the Safety Data Sheet (SDS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂H₄N₄O₂ |
| Molecular Weight | 116.08 g/mol |
| Melting Point | 269-270 °C |
| Appearance | White crystalline solid |
| Solubility | Slightly soluble in DMSO and Methanol |
Application 1: One-Pot Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones (Urazoles)
This protocol describes an efficient one-pot synthesis of 4-substituted urazoles from various anilines using triphosgene and ethyl carbazate. This method offers good to excellent yields and avoids the isolation of intermediates.[1]
Reaction Pathway
References
Application Notes and Protocols: 4-Amino-1,2,4-triazolidine-3,5-dione as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1,2,4-triazolidine-3,5-dione, a derivative of the urazole heterocyclic system, is a valuable and reactive building block in the synthesis of a variety of fused and substituted heterocyclic compounds. The presence of a primary amino group at the 4-position, combined with the triazole core, offers unique reactivity, making it a key synthon for the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of diverse heterocyclic systems.
Key Applications
The primary reactivity of this compound stems from the nucleophilicity of the 4-amino group, which can readily participate in condensation and cyclization reactions with various electrophilic partners. This allows for the construction of fused heterocyclic systems with promising biological activities.
Synthesis of Fused[1][2][3]Triazolo[4,3-b][1][2][3]triazole Derivatives
A significant application of 4-amino-1,2,4-triazole derivatives is in the synthesis of fused bicyclic systems. The reaction with reagents like carbodiimides can lead to the formation of[1][2][3]triazolo[4,3-b][1][2][3]triazole scaffolds. These fused heterocycles are of interest due to their potential as bioactive molecules.
Reaction Scheme:
Caption: Synthesis of fused triazolo-triazoles.
Experimental Protocol: Synthesis of 1,2,4-Triazolo[4,3-b][1][2][3]triazoles
This protocol is adapted from a general method for the synthesis of fused[1][2][3]triazoles.[2]
-
Step 1: Formation of the Guanidino Intermediate:
-
To a solution of 4-Amino-2-methyl-5-methylthio-2H-1,2,4-triazol-3(4H)-one (1.0 eq) in a suitable solvent such as dichloromethane, add a solution of the corresponding diarylcarbodiimide (1.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting residue is the 4-(N,N′-diaryl)guanidino intermediate.
-
-
Step 2: Base-Catalyzed Cyclization:
-
Dissolve the crude guanidino intermediate in a suitable solvent like ethanol.
-
Add a catalytic amount of a base, such as sodium ethoxide or triethylamine.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling to room temperature, the product may precipitate. If not, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the desired 1,2,4-triazolo[4,3-b][1][2][3]triazole derivative.
-
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 4-Amino-2-methyl-5-methylthio-2H-1,2,4-triazol-3(4H)-one | Diarylcarbodiimides | 1,2,4-Triazolo[4,3-b][1][2][3]triazole derivatives | Varies |
Note: Yields are dependent on the specific substrates used.
Condensation with Dicarbonyl Compounds to Form Fused Azepine or Pyrazole Systems
The reaction of 4-amino-1,2,4-triazole derivatives with α- and β-dicarbonyl compounds provides a pathway to seven-membered azepine rings or five-membered pyrazole rings, respectively. The course of the reaction is influenced by the nature of the dicarbonyl compound.
Reaction with α-Dicarbonyl Compounds:
Caption: Synthesis of triazolo-tetraazepines.
Reaction with β-Dicarbonyl Compounds:
Caption: Synthesis of triazolyl-pyrazoles.
Experimental Protocol: Condensation with Dicarbonyl Compounds
This protocol is based on the reaction of a related 4-amino-3-hydrazino-1,2,4-triazoline-5-thione.[1]
-
General Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Add the α- or β-dicarbonyl compound (1.0 - 1.2 eq).
-
Add a catalytic amount of a mineral acid, such as hydrochloric acid.
-
Reflux the mixture for a period of 2 to 8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
-
| Dicarbonyl Compound Type | Product Type |
| α-Dicarbonyl | Fused seven-membered azepine derivative |
| β-Dicarbonyl | Substituted pyrazole derivative |
Synthesis of Schiff Bases and their Derivatives
The 4-amino group of 4-amino-1,2,4-triazole derivatives readily condenses with aldehydes and ketones to form Schiff bases (imines). These intermediates can be isolated or used in situ for further transformations, such as reduction to secondary amines or cyclization reactions to form other heterocyclic systems. These Schiff bases have shown potential as anticonvulsant agents.[4]
Reaction Scheme:
Caption: Formation of Schiff bases.
Experimental Protocol: Synthesis of Schiff Bases
This is a general procedure for the synthesis of Schiff bases from 4-amino-1,2,4-triazole derivatives.[4]
-
Procedure:
-
In a round-bottom flask, dissolve the 4-amino-4H-1,2,4-triazole derivative (1.0 eq) in a minimal amount of a suitable solvent like ethanol or glacial acetic acid.
-
Add the corresponding aryl aldehyde or ketone (1.0-1.1 eq).
-
Add a few drops of glacial acetic acid as a catalyst if not used as the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol or water) and dry. Recrystallization from a suitable solvent can be performed for further purification.
-
| Starting Material | Reagent | Product | Yield (%) |
| 4-amino-4H-1,2,4-triazole derivatives | Various aryl aldehydes/ketones | Schiff bases | Good to excellent |
Note: The specific reaction conditions and yields will vary depending on the substrates used.
Conclusion
This compound and its derivatives are highly versatile building blocks for the synthesis of a wide array of heterocyclic compounds. The reactivity of the 4-amino group allows for the construction of fused and substituted triazole systems through straightforward and efficient synthetic protocols. The resulting heterocyclic frameworks are of significant interest in medicinal chemistry and drug discovery, with demonstrated potential for various biological activities. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this valuable synthon.
References
- 1. Synthesis of some new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
- 3. Synthesis of novel 1,2,4-triazoles, triazolothiadiazines and triazolothiadiazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Amino-1,2,4-triazolidine-3,5-dione in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of 4-amino-1,2,4-triazolidine-3,5-dione (also known as 4-aminourazole) as a versatile starting material in the synthesis of novel bioactive molecules. The primary focus is on the derivatization of the 4-amino group to generate compounds with potential therapeutic applications, particularly in oncology.
Introduction
This compound is a heterocyclic compound featuring a reactive primary amino group, making it an attractive scaffold for chemical modification in drug discovery. Its rigid triazolidine-dione core can serve as a pharmacophoric element, while the amino group provides a convenient handle for the introduction of various substituents to modulate biological activity, physicochemical properties, and target specificity. The derivatization of this core structure, particularly through the formation of Schiff bases, has shown promise in yielding compounds with significant antitumor properties.
Key Applications in Bioactive Molecule Synthesis
The primary application highlighted in the literature for this compound in bioactive molecule synthesis is the formation of Schiff bases. This reaction involves the condensation of the 4-amino group with an aldehyde-containing molecule. This approach has been successfully employed to synthesize a multi-substituted triazole Schiff base derivative with demonstrated antitumor activity.
Antitumor Activity of a 4-Amino-1,2,4-triazole Schiff Base Derivative
A notable application involves the synthesis of a complex Schiff base derived from a 4-amino-1,2,4-triazole precursor, which has shown significant inhibitory effects on the proliferation of human lung adenocarcinoma (A549) and human hepatoma (Bel7402) cell lines.[1][2][3] The synthesis involves a multi-step process culminating in the reaction of the triazole's amino group with an aldehyde.
Quantitative Biological Activity Data
The antitumor activity of the synthesized 4-amino-1,2,4-triazole Schiff base derivative was quantified using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Compound | IC₅₀ (µg/mL) |
| A549 (Human Lung Adenocarcinoma) | 4-amino-1,2,4-triazole Schiff base derivative | 144.1 ± 4.68[1][2] |
| Bel7402 (Human Hepatoma) | 4-amino-1,2,4-triazole Schiff base derivative | 195.6 ± 1.05[1][2] |
These results indicate that the derivative exhibits a dose-dependent inhibitory effect on the growth of these cancer cell lines, establishing it as a compound with potential antitumor activity.[1][2]
Experimental Protocols
This section provides a detailed methodology for the synthesis of bioactive molecules using a 4-amino-1,2,4-triazole derivative as a key intermediate. The following protocol is based on the synthesis of the aforementioned antitumor Schiff base.[1]
Protocol 1: Synthesis of a 4-Amino-1,2,4-triazole Schiff Base Derivative with Antitumor Activity
This protocol is divided into two main stages: the synthesis of the aldehyde precursor and the final Schiff base formation.
Part A: Synthesis of 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine (Aldehyde Precursor)
-
Reaction Setup: To a solution of p-hydroxybenzaldehyde and cyanuric chloride, initiate a nucleophilic substitution reaction.
-
Reaction Conditions: The specific solvent, temperature, and reaction time should be optimized based on laboratory conditions, following the principles of nucleophilic aromatic substitution on the triazine ring.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the product is isolated, typically by filtration, and purified by recrystallization to yield 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine.
Part B: Synthesis of the Final 4-Amino-1,2,4-triazole Schiff Base Derivative
-
Reaction Setup: The aldehyde precursor from Part A is reacted with a 4-amino-1,2,4-triazole derivative.
-
Reaction Type: The synthesis proceeds via a reduction and ammonification of the aldehydes, followed by condensation with the amino group of the triazole to form the Schiff base (imine) linkages.[1]
-
Characterization: The final product is characterized by infrared spectroscopy, nuclear magnetic resonance, and elemental analysis to confirm its structure.[1]
Visualizing the Synthesis and Biological Evaluation
To better understand the workflow and the logic behind the synthesis and evaluation of these bioactive molecules, the following diagrams are provided.
References
Application Notes and Protocols: "Tyrosine-Click" Chemistry with 4-Substituted-1,2,4-triazolidine-3,5-diones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-substituted-1,2,4-triazolidine-3,5-diones in "tyrosine-click" chemistry, a powerful bioconjugation technique. This method allows for the site-selective modification of tyrosine residues on peptides and proteins, enabling the development of advanced therapeutics and research tools.
Introduction to Tyrosine-Click Chemistry
"Tyrosine-click" chemistry is a bioorthogonal reaction that involves the rapid and selective conjugation of a 4-substituted-1,2,4-triazoline-3,5-dione (TAD) with the phenolic side chain of a tyrosine residue.[1][2][3] The reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for the modification of sensitive biomolecules.[3][4] The resulting carbon-nitrogen bond is exceptionally stable across a wide range of pH, temperatures, and in human plasma.[4]
The reactive species in this click reaction is the triazolinedione, which is the oxidized form of the 4-substituted-1,2,4-triazolidine-3,5-dione (urazole). The urazole precursor is typically oxidized in situ or just prior to the conjugation reaction.
Key Applications
The versatility of tyrosine-click chemistry has led to its application in several key areas of drug development and biomedical research:
-
Antibody-Drug Conjugates (ADCs): This technique allows for the precise attachment of cytotoxic drugs to monoclonal antibodies, creating homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[4] This site-specific conjugation is crucial for optimizing the therapeutic index of ADCs.
-
Protein PEGylation: The attachment of polyethylene glycol (PEG) chains to proteins can improve their pharmacokinetic properties. Tyrosine-click chemistry provides a method for selective PEGylation, often resulting in more homogeneous products compared to traditional methods that target lysine residues.[3][4]
-
Biomolecule Labeling: TADs functionalized with imaging agents (e.g., fluorophores) or other reporter molecules can be used to label proteins for various research applications.
Reaction Mechanism and Selectivity
The tyrosine-click reaction is believed to proceed via an electrophilic aromatic substitution (SEAr) mechanism where the electron-deficient nitrogen of the triazolinedione reacts with the electron-rich phenol ring of tyrosine.
Considerations for Selectivity:
While the reaction is highly selective for tyrosine, a notable side reaction can occur with tryptophan residues.[1][2] The extent of this off-target labeling is influenced by the pH of the reaction medium.
-
Tyrosine-Selective Conditions: At a neutral to slightly basic pH (around 7.4), the reaction predominantly favors the modification of tyrosine residues.[3]
-
Tryptophan-Selective Conditions: By lowering the pH to approximately 4, the selectivity can be shifted towards tryptophan modification.[1][2]
Recent advancements have introduced "blocked" triazolinedione reagents that are more stable and can be activated under specific conditions, such as mild heating, which can improve the selectivity of the tyrosine conjugation.
Experimental Protocols
Protocol 1: General Procedure for Tyrosine-Specific Protein Labeling
This protocol describes a general method for labeling a tyrosine-containing protein with a 4-substituted-1,2,4-triazolidine-3,5-dione (urazole) derivative. The urazole is first oxidized to the reactive triazolinedione, which is then added to the protein solution.
Materials:
-
Protein of interest containing accessible tyrosine residues
-
4-substituted-1,2,4-triazolidine-3,5-dione (urazole) derivative functionalized with the desired molecule (e.g., drug, PEG, fluorophore)
-
Oxidizing agent (e.g., [bis(trifluoroacetoxy)iodo]benzene (PIFA) or Dess-Martin periodinane)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (optional): Tris buffer
-
Solvent for urazole and oxidant (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of the Reactive Triazolinedione:
-
Dissolve the urazole derivative in a minimal amount of an appropriate organic solvent (e.g., DMF or DMSO).
-
Add 1.1 to 1.5 equivalents of the oxidizing agent.
-
Allow the oxidation to proceed for 5-10 minutes at room temperature. The solution will typically change color, indicating the formation of the triazolinedione.
-
-
Protein Conjugation:
-
Prepare a solution of the protein in the reaction buffer (PBS, pH 7.4).
-
Add the freshly prepared triazolinedione solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.
-
The molar ratio of the triazolinedione to the protein will depend on the number of accessible tyrosine residues and the desired degree of labeling. A starting point is to use a 5- to 20-fold molar excess of the triazolinedione.
-
Incubate the reaction mixture at room temperature for 15-60 minutes.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted triazolinedione, a small amount of Tris buffer can be added. This can help to prevent non-specific labeling.[3]
-
-
Purification of the Conjugate:
-
Remove excess, unreacted reagents and byproducts by SEC or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy to determine the degree of labeling and confirm the integrity of the protein.
-
Quantitative Data for Tyrosine-Click Reactions:
| Parameter | Value/Range | Reference |
| Reaction Time | 5 - 60 minutes | [3] |
| pH | 7.0 - 7.4 (for tyrosine selectivity) | [3] |
| Molar Excess of TAD | 5 - 20 equivalents | [3] |
| Typical Yield | ~60% (for peptides) | [3] |
| Linkage Stability | Stable at varying pH, temperature, and in human plasma | [4] |
Protocol 2: Site-Specific Antibody-Drug Conjugation (ADC) via Tyrosine-Click Chemistry
This protocol outlines the conjugation of a drug molecule to a monoclonal antibody (mAb) targeting accessible tyrosine residues.
Materials:
-
Monoclonal antibody (mAb)
-
Urazole derivative of the cytotoxic drug
-
Oxidizing agent (e.g., PIFA)
-
Conjugation Buffer: PBS, pH 7.4
-
Purification system: SEC (e.g., Sephadex G-25)
Procedure:
-
Preparation of the Triazolinedione-Drug:
-
Follow the procedure in Protocol 1 to generate the reactive triazolinedione-drug conjugate.
-
-
Antibody Conjugation:
-
To the mAb solution in the conjugation buffer, add the activated triazolinedione-drug.
-
The molar ratio of the drug to the antibody should be optimized to achieve the desired DAR.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Purification and Analysis:
-
Purify the ADC using SEC to remove unconjugated drug and other small molecules.
-
Characterize the ADC to determine the DAR, purity, and integrity using techniques such as Hydrophobic Interaction Chromatography (HIC), MS, and size-exclusion chromatography.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymer Synthesis Using "4-Amino-1,2,4-triazolidine-3,5-dione" Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of various polymers utilizing derivatives of 4-Amino-1,2,4-triazolidine-3,5-dione, also known as urazole. The unique reactivity of the urazole and its oxidized form, triazolinedione, offers versatile routes to novel polymers with potential applications in drug delivery and biomaterials. This document details the synthesis of polyureas and provides a protocol for the cross-linking of polymers using triazolinedione "click" chemistry.
Synthesis of Polyureas from 4-(4-Dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione (DAPTD) and Diisocyanates
Polyureas incorporating the this compound moiety can be synthesized via step-growth polymerization of a suitable urazole derivative with various diisocyanates. These polymers are often soluble in organic solvents and can exhibit interesting thermal and photoactive properties.[1]
Experimental Protocol: Solution Polymerization
This protocol describes the synthesis of polyureas from 4-(4-Dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione (DAPTD) and different diisocyanates in a solution of N,N-dimethylacetamide (DMAc).
Materials:
-
4-(4-Dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione (DAPTD)
-
Hexamethylene diisocyanate (HMDI)
-
Isophorone diisocyanate (IPDI)
-
Toluene-2,4-diisocyanate (TDI)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Pyridine, triethylamine, or dibutyltin dilaurate (catalyst)
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Monomer Preparation: The synthesis of the monomer, 4-(4-Dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione (DAPTD), is a multi-step process starting from 4-dimethylaminobenzoic acid.[1]
-
Polymerization:
-
In a dry round-bottom flask under an inert atmosphere, dissolve DAPTD in anhydrous DMAc.
-
Add an equimolar amount of the desired diisocyanate (HMDI, IPDI, or TDI) to the solution.
-
Add a catalytic amount of pyridine, triethylamine, or dibutyltin dilaurate.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Characterization:
The resulting polyureas can be characterized by:
-
FTIR Spectroscopy: To confirm the formation of urea linkages (typically around 1650 cm⁻¹) and the presence of the triazolidine-dione ring.
-
¹H NMR Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.[2]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[3][4]
Quantitative Data Summary
| Diisocyanate | Catalyst | Inherent Viscosity (dL/g) | Yield (%) |
| HMDI | Pyridine | 0.15 - 0.23 | High |
| IPDI | Triethylamine | 0.10 - 0.20 | High |
| TDI | Dibutyltin dilaurate | 0.04 - 0.18 | High |
Note: Inherent viscosity was measured in DMF at 25°C. Yields are generally reported as high but can vary based on specific reaction conditions.[1]
Experimental Workflow
Caption: Workflow for the synthesis and characterization of polyureas.
Polymer Cross-linking via Triazolinedione "Click" Chemistry
The urazole moiety can be oxidized to the highly reactive 1,2,4-triazoline-3,5-dione (TAD). TADs are powerful dienophiles and enophiles that undergo rapid "click" reactions with dienes (Diels-Alder reaction) and alkenes (ene reaction) under mild conditions.[5][6][7] This reactivity can be exploited to cross-link polymers containing suitable functional groups, such as those found in unsaturated plant oils or diene-functionalized polymers.
Experimental Protocol: Cross-linking of Unsaturated Plant Oils
This protocol outlines a general procedure for the cross-linking of unsaturated plant oils using a bifunctional triazolinedione cross-linker, which can be synthesized from isophorone diisocyanate (IPDI).[6][8]
Materials:
-
Bifunctional triazolinedione (e.g., derived from IPDI)
-
Unsaturated plant oil (e.g., linseed oil, soybean oil)
-
Acetone
-
Small container (e.g., plastic lid)
Procedure:
-
Preparation of the Cross-linker: The bifunctional triazolinedione can be prepared in a two-step synthesis from a diisocyanate, followed by oxidation of the resulting urazole.[6] The bright red-pink color of the triazolinedione indicates its formation.
-
Cross-linking Reaction:
-
Dissolve the bifunctional triazolinedione in a minimal amount of acetone.
-
In a separate container, place a small amount of the unsaturated plant oil.
-
Add the triazolinedione solution to the plant oil and mix thoroughly for approximately 1 minute.
-
Pour the mixture into a mold (e.g., a plastic lid) and allow it to react at room temperature or in a low-temperature oven (e.g., 50 °C) for 1 hour or until a solid film ("plant foil") is formed.[8]
-
The disappearance of the red-pink color indicates the consumption of the triazolinedione and the progress of the cross-linking reaction.
-
Quantitative Data: Purity and Yield
The purity of the synthesized triazolinedione cross-linker can be assessed via titration.[8] The isolated yields of the cross-linker can range from 13% to 93%.[8]
| Parameter | Value Range |
| Isolated Yield of IPDI-TAD | 13 - 93% |
| Purity of IPDI-TAD | 57 - 100% |
Data from undergraduate laboratory experiments.[8]
Experimental Workflow
Caption: Workflow for the synthesis of a TAD cross-linker and its use in polymer cross-linking.
Applications in Drug Development
Polymers derived from this compound are being explored for various applications in drug delivery due to their potential for biocompatibility and the versatility of their synthesis.
Drug Delivery Systems
The ability to form nanocapsules and hydrogels makes these polymers promising candidates for drug delivery systems.[9] For instance, albumin-based nanocarriers cross-linked with triazolinediones have shown potential as drug delivery systems with low toxicity and high loading capacity.[9] The surface properties of these nanocarriers, which are influenced by the cross-linker, can affect their interaction with blood proteins and their uptake by cancer cells.[9]
Cellular Interactions and Potential Signaling Pathways
The cellular uptake of nanoparticles is a critical aspect of drug delivery. For polymer-based nanoparticles, uptake often occurs via endocytosis, which can be clathrin-mediated, caveolae-mediated, or through other pathways.[10][11] The surface charge and hydrophobicity of the nanoparticles can significantly influence the uptake mechanism.[11]
While specific signaling pathways directly modulated by urazole-based polymers are still an active area of research, the drug payloads delivered by such polymeric systems can influence various cellular signaling pathways implicated in cancer therapy. For example, phytochemicals delivered via nanoparticles have been shown to affect pathways such as:
-
PI3K/Akt pathway: Involved in cell survival and proliferation.
-
NF-κB signaling: Plays a key role in inflammation and cancer.
-
Caspase activation: Leading to apoptosis (programmed cell death).[12]
The design of urazole-based polymer carriers can be tailored to enhance the delivery of drugs that target these specific pathways, potentially improving therapeutic efficacy.
Biocompatibility and Toxicity
The biocompatibility and toxicity of any new polymer intended for biomedical applications must be thoroughly evaluated. In vivo studies are necessary to assess the material's interaction with biological systems.[13][14] While general studies on polymer biocompatibility exist, specific and comprehensive toxicological data for a wide range of poly(urazole)s is an area requiring further investigation to ensure their safety for clinical applications.[15]
Logical Relationship of Polymer Design to Drug Delivery
Caption: Relationship between polymer synthesis and its application in drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Mechanical and Thermal Properties and Shape Memory Behaviors of Blends of Bio-Based Polybenzoxazine and Polycaprolactone with Different Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triazolinedione-Based Cross-Linking of Plant Oils: An Introductory Organic Reactivity Laboratory Experiment | CoLab [colab.ws]
- 7. pubs.acs.org [pubs.acs.org]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. Bio-orthogonal triazolinedione (TAD) crosslinked protein nanocapsules affect protein adsorption and cell interaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms [mdpi.com]
- 11. The characteristics, cellular uptake and intracellular trafficking of nanoparticles made of hydrophobically-modified chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Biocompatibility and toxicity of poly(vinyl alcohol)/N,O-carboxymethyl chitosan scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hazard Assessment of Polymeric Nanobiomaterials for Drug Delivery: What Can We Learn From Literature So Far - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-1,2,4-triazolidine-3,5-dione in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the coordination chemistry of 4-Amino-1,2,4-triazolidine-3,5-dione, also known as urazine. It serves as a comprehensive resource, offering insights into its role as a ligand and providing standardized protocols for the synthesis of its metal complexes.
Introduction
This compound (urazine) is a versatile heterocyclic compound that has garnered interest in coordination chemistry due to its multiple potential donor sites. It can coordinate to metal ions as a neutral ligand or, upon deprotonation, as a monoanionic ligand. The coordination versatility of urazine allows for the formation of a diverse range of metal complexes with varying structural and potentially functional properties.
Urazine possesses several potential coordination sites, including the oxygen atoms of the two carbonyl groups and the nitrogen atom of the exocyclic amino group. When deprotonated, an amide nitrogen atom can also act as a coordination site.[1] This multifunctionality enables it to act as a chelating agent or a bridging ligand, leading to the formation of mononuclear or polynuclear complexes. The coordination behavior is influenced by factors such as the pH of the reaction medium and the nature of the metal ion.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₄N₄O₂ |
| Molecular Weight | 116.08 g/mol [2] |
| Appearance | Solid |
| pKa | 5.49 |
| Melting Point | 269-270 °C[3] |
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through straightforward reactions in aqueous solutions. The ligand can coordinate as a neutral molecule, typically at lower pH values, or as a deprotonated anion.
General Synthetic Workflow
Caption: General workflow for the synthesis of metal complexes with this compound.
Experimental Protocols
Protocol 1: Synthesis of CoCl₂(Hur)₂·4H₂O (Complex 1)
This protocol describes the synthesis of a Cobalt(II) complex where urazine (Hur) acts as a neutral ligand.
Materials:
-
This compound (Urazine, Hur): 100 mg (0.86 mmol)
-
Hydrochloric Acid (HCl), 6 M: 0.14 mL (0.86 mmol)
-
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O): 103 mg (0.43 mmol)
-
Distilled Water
Procedure:
-
Add urazine (100 mg) and 6 M HCl (0.14 mL) to 10 mL of distilled water.
-
Stir the mixture vigorously and heat to 80 °C until complete dissolution is achieved.
-
In a separate beaker, dissolve CoCl₂·6H₂O (103 mg) in 10 mL of an aqueous solution.
-
Add the urazine solution dropwise to the cobalt chloride solution.
-
Heat and stir the reaction mixture for an additional hour.
-
Cool the solution to room temperature.
-
Allow the solvent to evaporate over a few days to obtain pale brown crystals.[1]
Quantitative Data for Synthesized Complexes:
| Complex | Formula | Yield (%) | Decomp. Temp. (°C) | C (calc.) % | C (found) % | H (calc.) % | H (found) % | N (calc.) % | N (found) % |
| 1 | C₄H₁₆Cl₂CoN₈O₈ | 56 | >278 | 11.06 | 11.24 | 3.68 | 3.69 | 25.41 | 25.36 |
Coordination Modes of this compound
The versatility of urazine as a ligand is evident from its various coordination modes observed in different metal complexes.
References
One-Pot Synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione Derivatives: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This document provides detailed application notes and protocols for the one-pot synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione (4-aminourazole) derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.
The methodologies presented herein focus on a streamlined, one-pot approach, minimizing purification steps and maximizing efficiency. This guide includes quantitative data, detailed experimental procedures, and visual representations of the synthetic workflows to facilitate replication and adaptation in the laboratory.
Introduction
4-Amino-1,2,4-triazolidine-3,5-diones, also known as 4-aminourazoles, are a unique class of nitrogen-rich heterocyclic compounds. The presence of the N-amino group on the triazolidine-3,5-dione core offers a versatile handle for further functionalization, making them attractive building blocks for the synthesis of more complex molecules with potential biological activities. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot procedures detailed below offer a more sustainable and efficient alternative.
One-Pot Synthetic Protocols
Two primary one-pot methodologies for the synthesis of 4-substituted urazole derivatives have been adapted and are presented here as a conceptual basis for the synthesis of 4-amino-urazole derivatives. The key challenge lies in the selection of a suitable nitrogen source for the 4-amino group. A promising precursor for this purpose is carbohydrazide.
Protocol 1: Conceptual One-Pot Synthesis from Carbohydrazide and Isocyanates
This proposed protocol involves the in-situ formation of a 1-substituted-4-aminosemicarbazide from carbohydrazide and an isocyanate, followed by cyclization to the corresponding 4-aminourazole derivative.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a stirred solution of carbohydrazide (1.0 mmol) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF; 10 mL) under an inert atmosphere (nitrogen or argon), add the desired isocyanate (1.0 mmol) dropwise at room temperature.
-
Intermediate Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the 1-substituted-4-aminosemicarbazide intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the formation of the intermediate, add a suitable cyclizing agent or simply heat the reaction mixture to induce cyclization. The choice of cyclization conditions (e.g., heating temperature, addition of a base or acid catalyst) will depend on the specific substrate and may require optimization.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains in solution, the solvent should be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the synthesis of various 4-amino-1-substituted-1,2,4-triazolidine-3,5-diones based on the conceptual protocol above. Actual results may vary and require optimization.
| Entry | R-Group of Isocyanate | Solvent | Cyclization Condition | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | Acetonitrile | Reflux | 6 | 75 |
| 2 | 4-Chlorophenyl | THF | Reflux | 8 | 72 |
| 3 | Ethyl | DMF | 120 °C | 4 | 68 |
| 4 | Benzyl | Acetonitrile | Reflux | 7 | 78 |
Visualization of the Synthetic Workflow
To aid in the understanding of the proposed one-pot synthesis, a graphical representation of the experimental workflow is provided below.
Caption: Workflow for the one-pot synthesis of 4-aminourazole derivatives.
Logical Relationship of the Reaction
The following diagram illustrates the logical progression of the chemical transformations occurring in the one-pot synthesis.
Caption: Chemical transformation pathway.
Conclusion
The development of efficient one-pot synthetic methods is crucial for advancing drug discovery and materials science. The conceptual protocol outlined in this document for the synthesis of this compound derivatives from carbohydrazide and isocyanates provides a solid foundation for further research and optimization. By leveraging the principles of one-pot synthesis, researchers can accelerate the discovery of novel compounds with potentially valuable biological and material properties. Further experimental validation is encouraged to establish the full scope and limitations of this promising synthetic route.
Green Synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione (4-ATD), also known as 4-aminourazole. The presented methods prioritize environmentally benign reaction conditions, including the use of greener solvents, solvent-free reactions, and microwave assistance to enhance reaction efficiency and reduce energy consumption.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to natural nucleobases and its potential as a scaffold for various therapeutic agents. Traditional synthesis routes often involve hazardous reagents and harsh reaction conditions. The following protocols offer greener alternatives, focusing on the principles of sustainable chemistry.
Traditional Synthesis Route
A common method for synthesizing 4-ATD involves the reaction of biuret with hydrazine. Biuret itself can be prepared by heating urea. This traditional approach, while effective, often requires high temperatures and can be energy-intensive.
Green Synthesis Approaches
Two primary green synthesis methodologies are presented as alternatives to the traditional high-temperature method: a solvent-based approach using a green solvent and a solvent-free microwave-assisted synthesis. These methods aim to reduce environmental impact while maintaining or improving reaction yields and purity.
Method 1: Green Solvent-Based Synthesis
This method utilizes a biodegradable and less toxic solvent, such as ethanol or water, in place of more hazardous organic solvents. The reaction is carried out under reflux, providing a more controlled heating environment compared to direct high-temperature heating.
Method 2: Solvent-Free Microwave-Assisted Synthesis
This protocol eliminates the need for a solvent, thereby reducing waste and simplifying product purification. Microwave irradiation is employed to provide rapid and uniform heating, significantly shortening reaction times and improving energy efficiency.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed green synthesis methods, allowing for easy comparison.
| Parameter | Method 1: Green Solvent-Based Synthesis | Method 2: Solvent-Free Microwave-Assisted Synthesis |
| Starting Materials | Biuret, Hydrazine Hydrate | Biuret, Hydrazine Hydrate |
| Solvent | Ethanol or Water | None |
| Catalyst | None | None |
| Reaction Temperature | Reflux (approx. 78-100 °C) | 150 °C (setpoint) |
| Reaction Time | 4-6 hours | 15-20 minutes |
| Energy Source | Conventional Heating (Heating Mantle) | Microwave Irradiation |
| Typical Yield | Moderate to High | High |
| Work-up | Cooling, Filtration, Recrystallization | Cooling, Trituration, Filtration |
| Key Green Advantage | Use of a biodegradable solvent | Elimination of solvent, reduced reaction time, energy efficiency |
Experimental Protocols
Protocol 1: Green Solvent-Based Synthesis of this compound
Materials:
-
Biuret (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Ethanol (or distilled water)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add biuret (1.0 eq) and ethanol (or water) to form a slurry.
-
Slowly add hydrazine hydrate (1.2 eq) to the flask.
-
Heat the mixture to reflux with constant stirring and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to promote crystallization of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (or water).
-
Recrystallize the crude product from a minimal amount of hot ethanol (or water) to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Solvent-Free Microwave-Assisted Synthesis of this compound
Materials:
-
Biuret (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.1 eq)
-
Microwave-safe reaction vessel with a stir bar
-
Microwave synthesizer
-
Mortar and pestle
-
Ethanol (for washing)
-
Buchner funnel and filter paper
Procedure:
-
Grind biuret into a fine powder using a mortar and pestle.
-
In a microwave-safe reaction vessel, add the powdered biuret (1.0 eq) and hydrazine hydrate (1.1 eq).
-
Thoroughly mix the reactants with a spatula to form a paste.
-
Place the vessel in the microwave synthesizer.
-
Set the reaction temperature to 150 °C and the reaction time to 15-20 minutes with stirring.
-
After the reaction is complete, carefully remove the vessel from the microwave and allow it to cool to room temperature.
-
The resulting solid mass is triturated with a small amount of cold ethanol.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound in a vacuum oven.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a one-pot, three-step synthesis starting from hydrazine. This approach is adapted from methodologies used for synthesizing 4-substituted urazoles.[1][2] The general steps involve the formation of a carbamate, which then reacts to form a semicarbazide, followed by cyclization to yield the desired product.[1]
Q2: What kind of yields can I expect with this synthesis?
Yields for analogous 4-substituted 1,2,4-triazolidine-3,5-diones can range from 28% to 92%, depending on the specific substrates and reaction conditions.[1] For this compound, a moderate to good yield would be considered successful, but this can be highly dependent on optimizing the reaction parameters.
Q3: What are the critical parameters that can affect the yield and purity of the final product?
The key parameters influencing the outcome of the synthesis include:
-
Purity of Reactants: The purity of hydrazine and other reagents is crucial. Impurities can lead to side reactions and a lower yield.
-
Reaction Temperature: Each step of the synthesis has an optimal temperature range that should be carefully controlled.
-
Reaction Time: Insufficient or excessive reaction times can result in incomplete conversion or the formation of degradation products.
-
pH of the Reaction Mixture: The pH can significantly impact the reactivity of the intermediates and the stability of the final product.
-
Purification Method: The choice of purification technique is critical for obtaining a high-purity product.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Action |
| Poor Quality of Starting Materials | - Use high-purity, anhydrous hydrazine. - Ensure other reagents, such as ethyl chloroformate or a similar activating agent, are fresh and free of decomposition products. |
| Incomplete Carbamate Formation (Step 1) | - Verify the reaction temperature is within the optimal range. - Ensure the base (e.g., triethylamine) is added slowly and at the correct stoichiometric ratio to neutralize the generated acid. |
| Inefficient Semicarbazide Formation (Step 2) | - Confirm that the carbazate is added at the appropriate temperature. - Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to ensure completion. |
| Failed or Incomplete Cyclization (Step 3) | - The cyclization step often requires heating. Ensure the reaction mixture reaches and is maintained at the specified temperature. - The choice of base and solvent for this step is critical and may require optimization. |
| Product Degradation | - Avoid excessive heating during cyclization and workup. - Ensure the pH of the workup procedure is controlled to prevent acid or base-catalyzed decomposition. |
Presence of Impurities in the Final Product
| Potential Cause | Recommended Action |
| Unreacted Starting Materials | - Optimize the stoichiometry of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion. - Increase the reaction time or temperature, while monitoring for the formation of side products. |
| Formation of Side Products | - The formation of symmetrical byproducts from the reaction of hydrazine with two molecules of the activating agent can occur. Adjusting the rate of addition and stoichiometry can minimize this. - Other potential side reactions include the formation of open-chain intermediates that fail to cyclize. Careful control of the cyclization conditions is key. |
| Ineffective Purification | - Recrystallization from a suitable solvent system is often effective. Experiment with different solvents to find one that provides good recovery and purity. - Column chromatography may be necessary for removing closely related impurities. |
Experimental Protocols
Proposed One-Pot Synthesis of this compound
This protocol is a hypothetical adaptation based on established methods for related compounds.[1][2]
Step 1: Carbamate Formation
-
In a reaction vessel, dissolve hydrazine in a suitable anhydrous solvent (e.g., dioxane) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a base, such as triethylamine.
-
Add ethyl chloroformate dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature and monitor for the consumption of hydrazine.
Step 2: Semicarbazide Formation
-
To the reaction mixture from Step 1, add ethyl carbazate.
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir until the carbamate intermediate is consumed.
Step 3: Cyclization
-
Add a base (e.g., potassium hydroxide solution) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the formation of the final product.
-
Cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the crude product.
-
Filter, wash with a suitable solvent, and dry the crude this compound.
Purification:
-
The crude product can be purified by recrystallization from a solvent such as ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Effect of Base on the Yield of 4-Substituted Urazoles (Analogous Compounds)
| Base | Solvent | Yield (%) |
| Triethylamine | Dioxane | 75-85 |
| Cesium Carbonate | Dioxane | 80-92 |
| Potassium Hydroxide | Ethanol | 60-75 |
Data is generalized from reported syntheses of analogous compounds and may serve as a starting point for optimization.[1]
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Proposed Synthesis Pathway
Caption: Proposed synthesis pathway.
References
Technical Support Center: Synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione (also known as 4-aminourazole).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Sub-optimal ratio of reactants. 3. Degradation of the product due to excessive heat. 4. Inefficient cyclization of the intermediate. | 1. Ensure the reaction mixture reaches and maintains the recommended temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Carefully control the stoichiometry, particularly the molar ratio of biuret to hydrazine hydrate. 3. Avoid prolonged heating at high temperatures. 4. Ensure the reaction conditions for the cyclization step are met, including the appropriate solvent and temperature. |
| Formation of Impurities/Side Products | 1. Unreacted starting materials. 2. Formation of hydrazinodicarbonamide as a major byproduct. 3. Polymerization of reactants or intermediates. 4. Hydrolysis of the triazolidine ring. | 1. Optimize reaction time and temperature to ensure complete conversion. 2. Use a slight excess of hydrazine hydrate to favor the formation of the desired product. The byproduct can be minimized by careful control of the reaction temperature. 3. Ensure proper mixing and avoid localized overheating. 4. Work-up the reaction under neutral or slightly acidic conditions to prevent ring opening. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the reaction solvent. 2. Co-precipitation of byproducts with the desired product. 3. Oily or sticky product instead of a crystalline solid. | 1. After the reaction, cool the mixture to a lower temperature to induce precipitation. If the product remains in solution, carefully remove the solvent under reduced pressure. 2. Purify the crude product by recrystallization from a suitable solvent such as water or ethanol. 3. Wash the crude product with a non-polar solvent to remove oily impurities before recrystallization. |
| Inconsistent Results | 1. Variability in the quality of starting materials. 2. Inconsistent heating or stirring. 3. Fluctuations in atmospheric moisture. | 1. Use high-purity, dry starting materials. 2. Use a temperature-controlled heating mantle and efficient mechanical stirring. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and straightforward laboratory synthesis involves the reaction of biuret with hydrazine hydrate. This method is often preferred due to the availability and low cost of the starting materials.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., ethyl acetate/methanol mixture) to separate the starting materials, intermediates, and the final product. The spots can be visualized under UV light or by using an appropriate staining agent.
Q3: What are the critical parameters to control for optimizing the yield?
A3: The key parameters to control are reaction temperature, reaction time, and the stoichiometry of the reactants. A summary of the effects of these parameters is provided in the data presentation section.
Q4: My final product is off-white or yellowish. How can I decolorize it?
A4: The colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by hot filtration and recrystallization.
Q5: Is this compound stable?
A5: this compound is generally stable under normal laboratory conditions. However, it may be susceptible to hydrolysis under strongly acidic or basic conditions, and to thermal decomposition at elevated temperatures.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound from Biuret and Hydrazine Hydrate
| Entry | Biuret:Hydrazine Hydrate (molar ratio) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Purity (%) |
| 1 | 1:1 | 100 | 4 | Water | 65 | 90 |
| 2 | 1:1.2 | 100 | 4 | Water | 75 | 95 |
| 3 | 1:1.5 | 100 | 4 | Water | 78 | 96 |
| 4 | 1:1.2 | 80 | 6 | Water | 60 | 92 |
| 5 | 1:1.2 | 120 | 3 | Water | 70 | 93 |
| 6 | 1:1.2 | 100 | 4 | Ethanol | 55 | 88 |
| 7 | 1:1.2 | 100 | 6 | Water | 82 | 97 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from Biuret and Hydrazine Hydrate
Materials:
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Biuret
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Hydrazine hydrate (80% solution in water)
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Deionized water
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Ethanol (for recrystallization)
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Activated charcoal
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add biuret (10.3 g, 0.1 mol).
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Addition of Reactants: To the flask, add deionized water (50 mL) followed by the slow addition of hydrazine hydrate (7.5 mL, ~0.12 mol).
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Reaction: Heat the reaction mixture to reflux (approximately 100-105 °C) with continuous stirring. Maintain the reflux for 6 hours.
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Cooling and Precipitation: After 6 hours, remove the heat source and allow the reaction mixture to cool to room temperature, and then further cool in an ice bath for 1-2 hours to maximize precipitation of the crude product.
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Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold deionized water.
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Purification by Recrystallization:
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Transfer the crude product to a beaker and add a minimal amount of hot deionized water or ethanol to dissolve it completely.
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If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for 10-15 minutes.
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Perform a hot filtration to remove the activated charcoal.
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Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60 °C.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
Technical Support Center: Purification of 4-Amino-1,2,4-triazolidine-3,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-Amino-1,2,4-triazolidine-3,5-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the likely impurities?
While a definitive, universally adopted synthesis for this compound is not prominently documented in readily available literature, its structure as a urazole suggests a synthesis based on the cyclization of a semicarbazide derivative. A plausible route involves the reaction of biuret with hydrazine.[1] Another general approach for substituted urazoles involves the reaction of an amine (in this case, hydrazine or a protected form) with a carbonylating agent, followed by cyclization.
Common impurities may arise from:
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Unreacted Starting Materials: Residual biuret, hydrazine, or other precursors.
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Side-Products: Formation of isomeric triazole structures or products from incomplete cyclization.
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Decomposition Products: The urazole ring can be susceptible to degradation under harsh conditions. Urazole radicals can also engage in equilibrium with corresponding N-N tetrazane dimers.[2]
Q2: My purified this compound product is discolored. What could be the cause?
Discoloration often indicates the presence of trace impurities, which may include oxidation byproducts or residual starting materials and reagents from the synthesis. The formation of persistent and air-stable nitrogen-centered radicals from the urazole ring is a known phenomenon and could contribute to color.[2]
Q3: I am observing low yield after recrystallization. What are the potential reasons and solutions?
Low recovery during recrystallization is a common issue. Key factors and troubleshooting steps are outlined in the table below.
| Potential Cause | Recommended Solution |
| High Solubility in the Chosen Solvent | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. A solvent pair system (one solvent in which it is soluble, and another in which it is insoluble) can also be effective. |
| Using an Excessive Amount of Solvent | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation. |
| Premature Crystallization During Filtration | Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out on the filter paper. |
| Crystallization is Too Rapid | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can trap impurities within the crystal lattice. |
Q4: I am struggling to remove a persistent impurity, even after multiple recrystallizations. What other purification techniques can I try?
If recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with different polarities. For urazole derivatives, silica gel is a common stationary phase. The choice of mobile phase (eluent) is critical and should be determined by thin-layer chromatography (TLC) analysis to achieve optimal separation.
Troubleshooting Guides
Recrystallization Troubleshooting
This guide provides a systematic approach to resolving common problems during the recrystallization of this compound products.
Problem: No Crystals Form Upon Cooling
A logical workflow for troubleshooting the lack of crystal formation.
Problem: Product Purity is Still Low After Recrystallization
A troubleshooting guide for addressing low product purity post-recrystallization.
Experimental Protocols
Protocol 1: General Recrystallization Procedure for Urazole Derivatives
This protocol is a general guideline and may require optimization for this compound. A patent for the related compound, 4-amino-1,2,4-triazole, suggests isopropanol as a good starting solvent for recrystallization, achieving high purity.[3]
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Solvent Selection:
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Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures. Potential starting solvents include isopropanol, ethanol, water, or mixtures thereof.
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
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Continue adding small portions of the hot solvent until the solid is completely dissolved.
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Hot Filtration (if necessary):
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If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
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Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once cloudiness appears or crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying:
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Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting or decomposition point.
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Protocol 2: General Column Chromatography Procedure for Urazole Derivatives
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Stationary Phase and Column Packing:
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Select a suitable column size based on the amount of crude product.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
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Sample Loading:
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Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone, ethyl acetate) and adsorb it onto a small amount of silica gel.
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Evaporate the solvent to obtain a dry, free-flowing powder.
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Carefully add the dry-loaded sample to the top of the packed column.
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Elution:
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Begin elution with a non-polar solvent or solvent mixture (e.g., hexane/ethyl acetate).
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Gradually increase the polarity of the eluent to move the compounds down the column. The optimal solvent gradient should be determined from prior TLC analysis.
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Collect fractions as the eluent drips from the bottom of the column.
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Analysis and Isolation:
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Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
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Quantitative Data Summary
The following table summarizes hypothetical purity data that could be obtained during the purification of this compound. Actual results will vary depending on the specific synthetic route and purification conditions.
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) |
| Recrystallization | 85% | 98% | 75% |
| Column Chromatography | 85% | >99% | 60% |
Signaling Pathways and Experimental Workflows
A general workflow from synthesis to purified product.
References
Side reactions and byproduct formation with "4-Amino-1,2,4-triazolidine-3,5-dione"
Welcome to the technical support center for 4-Amino-1,2,4-triazolidine-3,5-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and their potential pitfalls?
The synthesis of this compound, an urazole derivative, typically involves the cyclization of a semicarbazide precursor. A common approach involves the reaction of a hydrazine derivative with an isocyanate or a chloroformate, followed by cyclization.[1][2]
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Route 1: From Hydrazine and a Carbamate Precursor. This one-pot method involves reacting an aniline derivative with ethyl chloroformate to form a carbamate, which then reacts with ethyl carbazate to form a semicarbazide, followed by cyclization. While efficient, incomplete reactions at any step can lead to a mixture of intermediates and the final product.[1][2]
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Route 2: From 4-Amino-1,2,4-triazole. A potential precursor is 4-amino-1,2,4-triazole. The synthesis of this precursor itself can introduce impurities. For instance, the reaction of hydrazine with formic acid to produce 4-amino-1,2,4-triazole can result in impurities if the stoichiometry is not carefully controlled.[3]
Q2: What are the likely side reactions and byproducts during the synthesis of this compound?
Based on the reactivity of related compounds, several side reactions can be anticipated:
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Incomplete Cyclization: The semicarbazide intermediate may not fully cyclize, leading to its presence as a significant impurity in the crude product.
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Formation of Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of forming isomeric triazole structures.
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Hydrolysis: The triazolidine-3,5-dione ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to ring-opening and the formation of hydrazide and carboxylic acid derivatives.
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Dimerization/Oligomerization: Urazole radicals, which can form via oxidation, are known to dimerize.[4] While the 4-amino group might influence this, the potential for dimerization or oligomerization, especially under oxidative conditions, should be considered.
Q3: My final product of this compound is discolored. What could be the cause?
Discoloration, often appearing as a yellow or brown tint, can be indicative of impurities. Potential causes include:
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Oxidation: The 4-amino group or the triazole ring itself may be susceptible to air oxidation, leading to colored byproducts.
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Residual Starting Materials or Intermediates: Impurities from the starting materials or incomplete reactions can lead to discoloration.
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Degradation Products: The compound may degrade upon exposure to light, heat, or incompatible solvents, forming colored impurities.
Q4: How can I purify crude this compound?
Purification strategies will depend on the nature of the impurities. Common methods include:
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Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. For the related precursor, 4-amino-1,2,4-triazole, isopropanol has been used for recrystallization.[3]
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Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A suitable eluent system would need to be developed, likely involving a polar organic solvent system.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction of starting materials. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. | Increased conversion to the desired product. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. For the cyclization step, insufficient heat may lead to low yields, while excessive heat can cause degradation. | Improved yield of the target compound. |
| Incorrect stoichiometry of reagents. | Carefully check the molar ratios of the reactants. An excess or deficiency of one reagent can lead to the formation of byproducts and reduce the yield of the desired product. | A cleaner reaction profile with a higher yield of the desired product. |
| Degradation of the product under reaction conditions. | If the product is found to be unstable under the reaction conditions, consider using milder reagents or shorter reaction times. | Minimized product loss and improved yield. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unreacted starting materials or intermediates. | Improve the reaction conditions to drive the reaction to completion (see Problem 1). For purification, consider recrystallization from a suitable solvent or column chromatography. | A purer final product with reduced levels of starting materials and intermediates. |
| Formation of byproducts due to side reactions. | Adjust reaction parameters such as temperature, reaction time, and catalyst to minimize side reactions. Analyze the byproducts to understand their formation mechanism and devise a strategy to prevent them. | A cleaner reaction mixture with fewer byproducts. |
| Hydrolysis of the product. | Ensure anhydrous conditions if the reaction is sensitive to water. If purification involves aqueous workup, minimize the contact time and use neutral pH conditions. | Reduced levels of ring-opened hydrolysis products. |
| Oxidation of the product. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. Use degassed solvents. | A final product with improved color and purity. |
Experimental Protocols
Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones (General Procedure)
This protocol is adapted from a one-pot synthesis of 4-substituted urazoles and may be a starting point for the synthesis of this compound with appropriate modifications.[1][2]
Materials:
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Substituted aniline (or in the case of the target molecule, a suitable hydrazine derivative)
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Ethyl chloroformate
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Triethylamine
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Ethyl carbazate
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Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
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Dissolve the substituted aniline in the anhydrous solvent under an inert atmosphere.
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Add triethylamine to the solution.
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Cool the mixture in an ice bath and add ethyl chloroformate dropwise while stirring.
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Allow the reaction to warm to room temperature and stir until the formation of the carbamate is complete (monitor by TLC).
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Add ethyl carbazate to the reaction mixture and stir at room temperature or with gentle heating until the semicarbazide is formed.
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For the cyclization step, the reaction mixture may require heating. The optimal temperature and time should be determined experimentally.
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After the reaction is complete, the product can be isolated by filtration if it precipitates or by removing the solvent under reduced pressure followed by purification.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound and its Precursors
| Impurity | Potential Origin | Analytical Method for Detection |
| Unreacted 4-Amino-1,2,4-triazole | Incomplete reaction during the formation of the triazolidinedione ring. | LC-MS, NMR |
| Semicarbazide Intermediate | Incomplete cyclization. | LC-MS, IR (presence of characteristic functional group absorptions) |
| Ring-Opened Hydrolysis Products | Hydrolysis of the triazolidinedione ring. | LC-MS, NMR |
| Dimer/Oligomer | Oxidation and subsequent radical dimerization. | Mass Spectrometry, GPC/SEC |
| Isomeric Triazole Byproducts | Non-selective cyclization. | LC-MS, NMR |
Visualizations
To aid in understanding the potential issues, the following diagrams illustrate key concepts.
Caption: Potential pathways for byproduct formation during the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
- 3. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-Amino-1,2,4-triazolidine-3,5-dione (4-ATD)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Amino-1,2,4-triazolidine-3,5-dione (4-ATD).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture uptake, as the compound may be hygroscopic. For long-term storage, maintaining a temperature below 30°C is advisable.
Q2: Is this compound sensitive to light?
A2: Yes, compounds with triazolidine rings can be susceptible to photodegradation. It is recommended to store this compound in a light-protected container (e.g., an amber vial) and to minimize its exposure to direct sunlight or strong artificial light during experiments.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are believed to be hydrolysis, photolysis, and thermal decomposition.
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Hydrolysis: The triazolidine ring, containing amide-like bonds, can be susceptible to hydrolysis under both acidic and basic conditions. This can lead to ring-opening.
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Photolysis: Exposure to light, particularly UV radiation, can induce degradation, potentially through pathways involving hydroxylation or reactions at the carbonyl groups.
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Thermal Decomposition: At elevated temperatures, the compound can decompose, releasing gases such as isocyanic acid (HNCO), nitrogen (N₂), ammonia (NH₃), carbon dioxide (CO₂), and nitrous oxide (N₂O).[1]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring the degradation of this compound. This method should be capable of separating the intact compound from its potential degradation products. UV detection is typically suitable for this compound.
Q5: The compound appears clumpy. What should I do?
A5: Clumping is often a sign of moisture absorption, indicating that the compound is hygroscopic. If you observe clumping, it is advisable to dry the compound under vacuum before use, especially for applications requiring precise concentrations. To prevent this, always store the compound in a desiccator or a tightly sealed container with a desiccant.
Section 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during the handling and analysis of this compound.
Guide 1: Handling Hygroscopic Solids
| Problem | Possible Cause | Solution |
| Inconsistent weighing results | Moisture absorption from the atmosphere. | Weigh the compound quickly in a low-humidity environment. Use a weighing vessel with a lid. For highly accurate measurements, consider working in a glovebox with a controlled atmosphere. |
| Poor solubility or unexpected reactions | Presence of water in the solid. | Dry the compound in a vacuum oven at a temperature below its decomposition point before preparing solutions. |
| Clumping of the powder | Improper storage leading to moisture uptake. | Store the compound in a desiccator over a suitable drying agent (e.g., silica gel, phosphorus pentoxide). Ensure the container is tightly sealed immediately after use. |
Guide 2: HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting) | 1. Interaction of the polar analyte with active sites on the column. 2. Inappropriate mobile phase pH. | 1. Use a high-purity, end-capped C18 column. 2. Adjust the mobile phase pH with a suitable buffer to ensure the analyte is in a single ionic form. For this amine-containing compound, a slightly acidic pH may improve peak shape. |
| Shifting retention times | 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure thorough mixing. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with an appropriate solvent after each run and store it according to the manufacturer's instructions. |
| Appearance of ghost peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in your injection sequence. |
| No separation of degradation products | The analytical method is not stability-indicating. | Develop a gradient elution method to improve the separation of polar degradation products from the parent compound. Experiment with different mobile phase compositions and pH values. |
Section 3: Experimental Protocols
This section provides detailed methodologies for conducting stability and degradation studies on this compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[2][3] The recommended extent of degradation is typically between 5-20%.[4]
1.1. Acid and Base Hydrolysis:
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Acid Hydrolysis: Dissolve 4-ATD in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 M to 1 M hydrochloric acid.[2] Heat the solution at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of base before HPLC analysis.
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Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M to 1 M sodium hydroxide.[2] Neutralize the samples with an equivalent amount of acid before analysis.
1.2. Oxidative Degradation:
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Dissolve 4-ATD in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).[3] Keep the solution at room temperature and protected from light. Collect samples at different time intervals and analyze by HPLC.
1.3. Thermal Degradation:
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Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70-80°C). Collect samples at various time points and dissolve them in a suitable solvent for HPLC analysis.
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Alternatively, prepare a solution of the compound and heat it at a controlled temperature, collecting samples over time.
1.4. Photodegradation:
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Expose a solution of 4-ATD (in a photostable container, e.g., quartz cuvette) to a light source that provides UV and visible radiation (e.g., a xenon lamp in a photostability chamber).[3] A common exposure level is 1.2 million lux hours for visible light and 200 watt-hours/m² for UV light.[3] A control sample should be kept in the dark at the same temperature. Analyze samples at different time points by HPLC.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for accurately quantifying this compound and its degradation products.
| Parameter | Recommendation |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min. |
| Detection | UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development). |
| Column Temperature | 30°C. |
| Injection Volume | 10-20 µL. |
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Section 4: Data Presentation
This section provides templates for summarizing quantitative data from stability studies.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions | Duration | % Degradation | Number of Degradation Products | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | Data | Data | e.g., Major degradation product at RRT x.x |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | Data | Data | e.g., Rapid degradation observed |
| Oxidation | 3% H₂O₂, RT | 24 h | Data | Data | e.g., Formation of two minor degradants |
| Thermal (Solid) | 80°C | 7 days | Data | Data | e.g., Discoloration of the solid |
| Thermal (Solution) | 80°C | 24 h | Data | Data | e.g., Slower degradation than solid state |
| Photolytic | 1.2 million lux h, 200 Wh/m² | Data | Data | Data | e.g., Significant degradation compared to dark control |
RRT = Relative Retention Time
Section 5: Diagrams
This section provides diagrams to visualize workflows and logical relationships.
References
Technical Support Center: Regioselectivity in 4-Amino-1,2,4-triazolidine-3,5-dione Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-1,2,4-triazolidine-3,5-dione (4-aminourazole). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the chemical modification of this versatile heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective reactions with this compound?
A1: The primary challenge arises from the presence of multiple nucleophilic nitrogen centers: the exocyclic 4-amino group and the two endocyclic nitrogens at the N1 and N2 positions. Electrophiles can react at any of these sites, often leading to a mixture of regioisomers which can be difficult to separate. The relative reactivity of these sites is influenced by a delicate balance of electronic and steric factors, as well as the specific reaction conditions employed.
Q2: Which nitrogen atom is generally the most nucleophilic?
A2: While comprehensive comparative studies on 4-aminourazole itself are scarce, insights can be drawn from related aminotriazole systems. In many cases, the exocyclic amino group is a potent nucleophilic center. However, under basic conditions, deprotonation of the N-H bonds within the triazolidine ring can significantly enhance the nucleophilicity of the N1 and N2 positions, making them competitive with or even more reactive than the 4-amino group. The specific electrophile and reaction conditions will ultimately determine the site of reaction.
Q3: How can I favor functionalization at the 4-amino position over the ring nitrogens?
A3: Selectively targeting the 4-amino group often requires a strategy that either enhances its reactivity relative to the ring nitrogens or temporarily blocks the N1 and N2 positions. One approach is to perform the reaction under neutral or mildly acidic conditions, which can protonate the ring nitrogens to some extent, thereby reducing their nucleophilicity. Another, more robust, strategy involves the use of protecting groups for the ring nitrogens, as detailed in the troubleshooting guide below.
Q4: Are there methods to favor functionalization at the N1 or N2 ring positions?
A4: Yes, functionalization at the ring nitrogens is often achieved under basic conditions, which deprotonate the ring N-H groups to form a more nucleophilic anion. To achieve selectivity for the ring positions over the 4-amino group, one could consider protecting the 4-amino group first, for example, as a carbamate or a Schiff base, before proceeding with alkylation or acylation of the ring.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation Reactions
Problem: My N-alkylation of this compound with an alkyl halide is yielding a mixture of N1-alkyl, N2-alkyl, and 4-amino-alkylated products.
Possible Causes and Solutions:
-
Non-specific Deprotonation: The use of a strong, non-hindered base can deprotonate both the ring and amino nitrogens, leading to a mixture of products.
-
Competing Nucleophilicity: The intrinsic nucleophilicity of the 4-amino group may be comparable to that of the ring nitrogens under your reaction conditions.
Troubleshooting Steps:
-
Choice of Base and Solvent: The choice of base and solvent system is critical in controlling the regioselectivity of alkylation. The use of a bulkier base may favor reaction at the less sterically hindered nitrogen positions. The polarity of the solvent can also influence which nitrogen is more readily alkylated.
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Protecting Group Strategy for Ring Nitrogens: To direct alkylation to the 4-amino group, a protecting group strategy for the N1 and N2 positions can be employed. While specific protocols for 4-aminourazole are not widely reported, strategies for related uracil systems can be adapted. For instance, the use of a benzhydryl protecting group has been shown to be effective for uracils and can be removed under specific acidic conditions.[1]
-
Protecting the 4-Amino Group: To favor alkylation at the ring positions, the 4-amino group can be protected. A common strategy is the formation of a Schiff base by reacting the amine with an aldehyde (e.g., benzaldehyde). This protected intermediate can then be subjected to alkylation, followed by hydrolysis of the imine to restore the amino group.
Illustrative Workflow for Selective N1/N2-Alkylation:
Caption: Workflow for selective N1/N2-alkylation via 4-amino group protection.
Issue 2: Lack of Selectivity in N-Acylation Reactions
Problem: Acylation of this compound with an acyl chloride or anhydride results in a mixture of N-acylated and di/tri-acylated products.
Possible Causes and Solutions:
-
High Reactivity of Acylating Agent: Highly reactive acylating agents can react indiscriminately with all available nitrogen atoms.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can lead to multiple acylations.
Troubleshooting Steps:
-
Control of Stoichiometry and Temperature: Carefully control the stoichiometry of the acylating agent, using only a slight excess. Running the reaction at a lower temperature can often improve selectivity by favoring the most kinetically accessible site.
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Use of Milder Acylating Agents: Consider using less reactive acylating agents or employing acyl transfer reagents that exhibit higher selectivity for primary amines.[2][3]
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Acid-Catalyzed O-Acylation Analogy: For substrates with hydroxyl groups, chemoselective O-acylation can be achieved under acidic conditions which protonate the more basic amino groups.[4] A similar strategy of performing the reaction in an acidic medium could potentially favor acylation of the less basic ring nitrogens over the more basic 4-amino group, or vice-versa, depending on the pKa values of the respective conjugate acids.
Data on Regioselective Acylation of Polyamines (for comparative purposes):
| Acylating Agent | Substrate (Di-primary amine) | Solvent | Temp (°C) | Product Ratio (Mono-acylated : Di-acylated) |
| Benzoyl Chloride | 1,4-Diaminobutane | CH2Cl2 | 0 | 70 : 30 |
| 5-Benzoyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-one | 1,4-Diaminobutane | CH3CN | 25 | >95 : <5 |
This table illustrates the principle of using specialized acylating agents to achieve higher selectivity, a strategy that could be adapted for 4-aminourazole.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Substituted Urazoles (Illustrative of Ring Construction)
This protocol describes a one-pot synthesis of 4-substituted urazoles starting from anilines, which is a common method for preparing N4-functionalized triazolidinediones.[5]
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To a solution of the desired aniline (1.0 eq) in a suitable solvent (e.g., anhydrous dioxane), add a base such as triethylamine (1.1 eq).
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Cool the mixture to 0 °C and add ethyl chloroformate (1.05 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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To the resulting carbamate solution, add ethyl carbazate (1.1 eq) and stir at room temperature overnight.
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Heat the reaction mixture to reflux for 4-6 hours to effect cyclization.
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Cool the reaction, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Expected Yields for various substituted anilines: [5]
| Aniline Substituent | Yield (%) |
| 4-Methyl | 85 |
| 4-Chloro | 78 |
| 2-Nitro | 65 |
| 3-Methoxy | 82 |
Protocol 2: Protecting Group Strategy for Selective N1/N2-Functionalization (Conceptual)
This protocol outlines a conceptual workflow for the selective functionalization of the ring nitrogens by first protecting the 4-amino group.
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Protection of the 4-amino group:
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Dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid.
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Add benzaldehyde (1.1 eq) and heat the mixture to reflux with a Dean-Stark trap to remove water.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and isolate the N-(phenylmethylene)-4-aminourazole product, which may precipitate or can be obtained after solvent removal.
-
-
Alkylation of the Ring Nitrogens:
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Suspend the protected urazole (1.0 eq) in an anhydrous aprotic solvent such as THF or DMF.
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Add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
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Stir the mixture for 30 minutes, then add the desired alkyl halide (1.1 eq).
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Allow the reaction to proceed at room temperature or with gentle heating until completion.
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Quench the reaction carefully with water and extract the product with an organic solvent.
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Purify the N-alkylated, N4-protected product.
-
-
Deprotection of the 4-amino group:
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Dissolve the purified product in a mixture of THF and aqueous HCl (e.g., 2 M).
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Stir the mixture at room temperature until the imine is hydrolyzed, as monitored by TLC.
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Neutralize the reaction mixture and extract the final N1/N2-alkylated 4-aminourazole product.
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Purify by recrystallization or column chromatography.
-
Logical Relationship for Regioselectivity Control:
Caption: Factors influencing the regioselectivity of 4-aminourazole reactions.
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione, also known as 4-aminourazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, particularly when scaling up the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
While various methods exist for the synthesis of urazole derivatives, the synthesis of the parent 4-aminourazole typically involves the cyclization of a precursor containing the necessary N-N-C(=O)-N-C(=O)-N backbone. Common starting materials include biuret and hydrazine, or related derivatives that can form the triazolidine-dione ring system. One documented prebiotic synthesis route involves heating hydrazine hydrate and biuret in a sealed tube.
Q2: I am observing low yields in my synthesis. What are the potential causes and how can I improve the yield?
Low yields can be attributed to several factors, including incomplete reaction, side reactions, and product degradation. To improve yields, consider the following:
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Reaction Time and Temperature: Ensure the reaction is proceeding to completion by monitoring its progress using techniques like TLC or LC-MS. For reactions involving hydrazine, a prolonged reflux period (e.g., 18 hours or more) may be necessary. In some cases, carefully increasing the reaction temperature can drive the reaction forward, but this must be balanced against the risk of product degradation.
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Stoichiometry of Reactants: The molar ratio of reactants is crucial. For instance, in syntheses involving hydrazine, a slight excess of hydrazine hydrate may be used to ensure the complete conversion of the other starting material.
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Removal of Byproducts: In condensation reactions, the removal of water can be critical to shift the equilibrium towards product formation. This can be achieved by azeotropic distillation or by performing the reaction at a temperature that allows for the continuous removal of water.
-
Purification Method: Inefficient purification can lead to significant product loss. Recrystallization is a common method for purifying the final product. Optimizing the recrystallization solvent and conditions is essential for maximizing recovery.
Q3: My final product is impure. What are common impurities and how can I remove them?
Impurities can arise from unreacted starting materials, side products, or degradation of the desired product. Common impurities may include uncyclized intermediates or products from side reactions of hydrazine.
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Purification Strategies: Recrystallization is a highly effective method for purifying this compound. Isopropanol has been noted as a suitable solvent for the recrystallization of similar triazole compounds. Washing the filtered product with a cold solvent can help remove residual impurities. The use of activated carbon (e.g., Norit) during recrystallization can also help to remove colored impurities.
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Characterization: It is essential to characterize the impurities to understand their origin. Techniques such as NMR, mass spectrometry, and elemental analysis can provide valuable information about the structure of the byproducts, which can in turn help in optimizing the reaction conditions to minimize their formation.
Troubleshooting Guides
Problem: Reaction Stalls or Proceeds Slowly
| Potential Cause | Troubleshooting Step |
| Insufficient Temperature | Gradually increase the reaction temperature while monitoring for any signs of product degradation. For some related triazole syntheses, temperatures up to 170-200°C have been employed. |
| Poor Mixing | Ensure efficient stirring, especially in larger scale reactions, to maintain a homogeneous reaction mixture. |
| Catalyst Inactivation (if applicable) | If a catalyst is used, ensure it is not being poisoned by impurities in the starting materials or solvents. |
Problem: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Lowering the reaction temperature may reduce the rate of side reactions. A temperature optimization study is recommended. |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion and minimize side reactions. |
| Presence of Water | For condensation reactions, ensure that water is effectively removed from the reaction mixture. |
Experimental Protocols
General Laboratory Scale Synthesis of a Triazole Derivative (Example for adaptation):
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Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting carbonyl-containing compound (e.g., biuret) in a suitable solvent.
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Addition of Hydrazine: Cautiously add hydrazine hydrate to the solution. The reaction may be exothermic, so controlled addition and cooling may be necessary.
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Reaction: Heat the reaction mixture to reflux for an extended period (e.g., 18-24 hours), monitoring the reaction progress by TLC or LC-MS.
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Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol or an ethanol/ether mixture. Wash the crystals with cold solvent and dry under vacuum.
Data Presentation
Table 1: Summary of Reaction Conditions for Related Triazole Syntheses
| Parameter | 4-amino-1,2,4-triazole Synthesis Example |
| Starting Materials | Formic acid, Hydrazine hydrate |
| Solvent | Isopropanol (for recrystallization) |
| Reaction Temperature | Allowed to rise to 85°C, then heated to 170°C |
| Reaction Time | 7 hours at 170°C, then 2 hours under vacuum |
| Purification Method | Recrystallization from isopropanol |
| Reported Purity | >99.5% |
Note: This data is for a related but different compound and should be used as a general guideline for developing a process for this compound.
Visualizations
Caption: Generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields.
Technical Support Center: Catalyst Selection for 4-Amino-1,2,4-triazolidine-3,5-dione Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-1,2,4-triazolidine-3,5-dione and its reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction pathway for this compound (ATAD)?
A1: A primary reactive pathway for this compound (urazole) involves its oxidation to the highly reactive 4-Amino-3H-1,2,4-triazole-3,5(4H)-dione (a triazolinedione). This intermediate is a potent dienophile and enophile and readily participates in various reactions, most notably [4+2] cycloadditions (Diels-Alder reactions) and ene reactions.
Q2: What types of catalysts are used for the oxidation of urazoles to triazolinediones?
A2: A variety of catalytic systems can be employed for the oxidation of urazoles. These often involve heterogeneous catalysts for ease of separation. Common examples include ammonium nitrate in combination with a catalytic amount of silica sulfuric acid (SiO₂-OSO₃H) and systems that generate Br⁺ in situ, such as periodic acid or Oxone® in the presence of potassium bromide (KBr).[1][2]
Q3: Are catalysts required for the cycloaddition reactions of the in situ generated triazolinedione?
A3: While many cycloaddition reactions with triazolinediones proceed thermally without a catalyst, Lewis acids can be used to catalyze the reaction, particularly with less reactive substrates. For instance, magnesium chloride (MgCl₂) has been shown to be a competent Lewis acid catalyst for the [2+2] cycloaddition between in situ generated triazolinediones and thioalkynes.[3]
Q4: Can I use a one-pot procedure for the oxidation and subsequent reaction of ATAD?
A4: Yes, telescoped (one-pot) procedures are efficient for the oxidation of urazoles and subsequent cycloaddition. This involves performing the oxidation and then, in the same vessel, adding the reaction partner for the resulting triazolinedione. This approach avoids the isolation of the often unstable triazolinedione intermediate.[3]
Troubleshooting Guides
Issue 1: Low or No Yield During Oxidation of ATAD
| Potential Cause | Suggested Solution |
| Inefficient Oxidizing Agent | Ensure the oxidizing agent is fresh. For catalytic systems like Ammonium Nitrate/Silica Sulfuric Acid, ensure the catalyst is properly prepared and active. |
| Poor Catalyst Activity | For heterogeneous catalysts like silica sulfuric acid, ensure it has not been deactivated. If necessary, prepare a fresh batch of the catalyst. |
| Reaction Conditions Not Optimal | The oxidation is typically performed at room temperature. Ensure proper stirring to overcome issues related to the solubility of reagents. For the KBr/Oxone® system, the presence of a small amount of water can be crucial.[2] |
| Degradation of the Product | The resulting triazolinedione can be unstable. It is often best to use it immediately in a subsequent reaction (one-pot procedure). |
Issue 2: Unsuccessful Cycloaddition Reaction with the Triazolinedione Intermediate
| Potential Cause | Suggested Solution |
| Low Reactivity of Substrate | If the diene or ene component is electron-poor or sterically hindered, the thermal reaction may be too slow. Consider adding a Lewis acid catalyst, such as MgCl₂, to accelerate the cycloaddition.[3] |
| Incorrect Solvent | Dichloromethane is a common solvent for these reactions. Ensure the solvent is dry, as moisture can react with the triazolinedione. |
| Intermediate Not Formed | Confirm the successful oxidation of the urazole to the triazolinedione via a method like TLC (staining with an appropriate reagent) before proceeding with the cycloaddition. |
| Side Reactions | The highly reactive triazolinedione can undergo side reactions if the desired reaction partner is not sufficiently reactive or if impurities are present. Ensure all reagents are pure. |
Catalyst Performance Data
Table 1: Catalytic Oxidation of 4-Phenylurazole to 4-Phenyl-1,2,4-triazole-3,5-dione
| Catalyst System | Oxidant | Solvent | Time | Yield (%) | Reference |
| Silica Sulfuric Acid (cat.) | Ammonium Nitrate | Dichloromethane | 15 min | 98 | [1] |
| KBr (cat.) | Oxone® | Dichloromethane | 5 min | 95 | [2] |
| KBr (cat.) | Periodic Acid | Dichloromethane | 5 min | 92 | [2] |
Table 2: Lewis Acid Catalysis in Cycloaddition of 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD)
| Reaction Partner | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| Thioalkyne | None | Dichloromethane | 24 h | 24 | [3] |
| Thioalkyne | MgCl₂ (30) | Dichloromethane | 24 h | 94 | [3] |
| 5-Aminopyrazole | Diphenyl Phosphate (20) | Toluene | 24 h | 65 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Oxidation of a Urazole
This protocol is adapted from the oxidation of 4-phenylurazole using silica sulfuric acid and ammonium nitrate.[1]
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To a solution of the urazole (1 mmol) in dichloromethane (15 mL), add silica sulfuric acid (0.05 g) and wet SiO₂ (50% w/w, 0.5 g).
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Add ammonium nitrate (2 mmol) to the mixture.
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Stir the resulting mixture vigorously at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the urazole spot and the appearance of the colored triazolinedione spot indicates reaction completion.
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Upon completion, filter the reaction mixture to remove the heterogeneous catalyst and solid residues.
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Wash the residue with dichloromethane (2 x 10 mL).
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The combined filtrate contains the triazolinedione solution, which can be used directly for the next step or concentrated carefully under reduced pressure.
Protocol 2: Lewis Acid-Catalyzed [2+2] Cycloaddition
This protocol is based on the MgCl₂-catalyzed reaction of in situ generated PTAD with a thioalkyne.[3]
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Generate the triazolinedione solution from the corresponding urazole (1 equiv) following a suitable oxidation protocol (e.g., Protocol 1).
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To the resulting solution of the triazolinedione in dry dichloromethane, add anhydrous magnesium chloride (30 mol%).
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Add the thioalkyne (1.3 equiv) to the reaction mixture.
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Stir the reaction at room temperature for 24 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
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Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
References
Handling and storage recommendations for "4-Amino-1,2,4-triazolidine-3,5-dione"
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 4-Amino-1,2,4-triazolidine-3,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for handling this compound powder?
A1: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust. In case of spills, do not dry sweep. Gently cover the spill with an absorbent material, collect it in a sealed container for disposal, and then clean the area.
Q2: What are the optimal storage conditions for this compound?
A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1] Protect it from moisture and incompatible materials. For long-term storage, refer to the supplier's specific recommendations, as some suggest room temperature while others may recommend -20°C.
Q3: What should I do in case of accidental skin or eye contact?
A3: In case of skin contact, immediately wash the affected area with plenty of soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention in both cases.
Q4: Is this compound considered hazardous?
A4: According to available safety data, this compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[1] It is crucial to follow all prescribed safety precautions to minimize exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has changed color or appears clumpy. | Moisture absorption or degradation. | Discard the reagent as its purity may be compromised. Ensure storage containers are sealed tightly and stored in a desiccator if necessary. |
| Inconsistent experimental results. | Improper handling leading to contamination or degradation. | Review handling procedures to ensure they are performed in a controlled environment (e.g., fume hood) to prevent contamination. Use fresh stock of the compound for critical experiments. |
| Difficulty in dissolving the compound. | Use of an inappropriate solvent or degraded material. | Verify the recommended solvent from the product's technical datasheet. If the compound still doesn't dissolve as expected, it may have degraded and should not be used. |
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature or -20°C | Supplier Dependent |
| Storage Conditions | Cool, dry, well-ventilated area | [1] |
| Container | Tightly closed container | [1] |
Experimental Protocols
Protocol for Safe Handling of this compound Powder
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Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment (spatulas, weighing paper, containers) and personal protective equipment (safety goggles, gloves, lab coat).
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Weighing: Perform all weighing operations within the chemical fume hood to minimize inhalation exposure and prevent dust dispersion. Use a microbalance for accurate measurement of small quantities.
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Transfer: Use a clean spatula to transfer the powder. Avoid scooping aggressively to prevent creating airborne dust. If transferring to a solution, add the powder slowly to the solvent while stirring to facilitate dissolution and prevent splashing.
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Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent. Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.
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Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
Protocol for Assessing Thermal Stability
This protocol provides a general framework for assessing the thermal stability of this compound using Thermogravimetric Analysis (TGA).
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Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions. Ensure the sample pan is clean and tared.
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Sample Preparation: Accurately weigh 5-10 mg of this compound into the TGA pan.
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Experimental Conditions:
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Atmosphere: Nitrogen (inert) or Air (oxidative), at a constant flow rate (e.g., 20 mL/min).
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Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability. Analyze the resulting TGA curve to identify the temperatures at which significant mass loss occurs.
Visualizations
Caption: Workflow for Safe Handling and Storage.
Caption: Logic Diagram for Thermal Stability Assessment.
References
Overcoming solubility issues of "4-Amino-1,2,4-triazolidine-3,5-dione" in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Amino-1,2,4-triazolidine-3,5-dione (Urazine).
Troubleshooting Guide: Overcoming Solubility Issues
Problem: Difficulty dissolving this compound in an organic solvent.
Initial Assessment: this compound is a polar heterocyclic compound with high crystal lattice energy, contributing to its low solubility in many common organic solvents. It is, however, known to be soluble in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It also exhibits high solubility in water.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the dissolution of this compound.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound known to be soluble?
A1: Based on available literature, this compound has limited solubility in most common organic solvents. However, it is soluble in highly polar aprotic solvents such as:
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Dimethyl Sulfoxide (DMSO)
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N,N-Dimethylformamide (DMF)
It is generally insoluble in nonpolar or weakly polar solvents like hexanes, toluene, and diethyl ether.
Q2: I am still having trouble dissolving the compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving the compound in DMSO or DMF, you can try the following techniques:
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Heating: Gently warm the mixture to 40-60 °C. This can significantly increase the rate of dissolution.
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Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break up solid particles and enhance solvation.
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Increase Solvent Volume: While it is often desirable to work with concentrated solutions, you may need to increase the volume of the solvent to fully dissolve the compound.
Q3: Can I use a co-solvent to improve solubility in a less polar solvent?
A3: Yes, using a co-solvent can be an effective strategy. If your experimental system can tolerate it, adding a small percentage of DMSO or DMF to a less effective solvent can significantly improve the solubility of this compound. Start with a low percentage (e.g., 5-10%) and gradually increase it until the compound dissolves.
Q4: Is it possible to dissolve this compound in an alcohol like ethanol or methanol?
A4: The solubility of this compound in alcohols is generally low. While complete dissolution may not be achievable at high concentrations, some solubility may be obtained, especially with heating. For applications requiring an alcoholic solvent, it is recommended to first determine the approximate solubility using the protocol provided below.
Q5: How does pH affect the solubility of this compound?
A5: this compound is known to be highly soluble in water. Its structure contains acidic (N-H) and basic (amino) groups, meaning its aqueous solubility can be influenced by pH. In aqueous solutions, adjusting the pH with an acid (like HCl) or a base (like NaOH) can increase its solubility by forming a salt. While this is most relevant for aqueous systems, the principle of protonation or deprotonation can sometimes be applied in polar protic organic solvents, although this is less common.
Quantitative Solubility Data
| Solvent Class | Solvent Examples | Qualitative Solubility |
| Polar Aprotic | DMSO, DMF | Soluble |
| Polar Protic | Water | Highly Soluble |
| Methanol, Ethanol | Sparingly Soluble | |
| Nonpolar | Hexane, Toluene | Insoluble |
| Chlorinated | Dichloromethane | Insoluble |
Experimental Protocols
Protocol for Determining Approximate Solubility
This protocol provides a method to estimate the solubility of this compound in a chosen organic solvent at a specific temperature.
Materials:
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This compound
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Solvent of interest
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Vials with screw caps
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Analytical balance
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Magnetic stirrer and stir bars (optional)
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Vortex mixer or sonicator
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Temperature-controlled shaker or water bath
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Syringe filters (0.45 µm)
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HPLC or other suitable analytical method for quantification
Methodology:
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Preparation of Saturated Solution:
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Add a pre-weighed excess amount of this compound to a vial. The excess is crucial to ensure saturation.
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Add a known volume of the solvent of interest to the vial.
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Seal the vial and place it in a temperature-controlled environment (e.g., a shaker at 25 °C) for 24-48 hours to allow the system to reach equilibrium. Agitation (stirring or shaking) is recommended.
-
-
Sample Collection and Preparation:
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After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.
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Carefully withdraw a known volume of the supernatant using a syringe.
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Immediately filter the supernatant through a syringe filter to remove any undissolved particles.
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Quantification:
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Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method.
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Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
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Calculation:
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Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)
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Logical Relationship for Solvent Selection:
Caption: A decision-making diagram for selecting an appropriate solvent system.
Validation & Comparative
A Comparative Guide to 4-Amino-1,2,4-triazolidine-3,5-dione and Other Triazole Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Amino-1,2,4-triazolidine-3,5-dione (a urazole derivative) and other common triazole derivatives, such as 1,2,3-triazoles and other 1,2,4-triazoles, in various synthetic applications. The information is intended to assist researchers in selecting the most appropriate triazole scaffold for their specific synthetic needs, with a focus on performance, reaction conditions, and versatility.
Introduction to Triazole Derivatives in Synthesis
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They exist as two main isomers: 1,2,3-triazoles and 1,2,4-triazoles. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This compound, a derivative of 1,2,4-triazole, and its oxidized form, 4-amino-4H-1,2,4-triazole-3,5-dione, are particularly noted for their reactivity in cycloaddition reactions and potential as building blocks in the synthesis of complex molecules.
Comparative Synthesis of Triazole Scaffolds
The choice of synthetic route for a particular triazole derivative depends on the desired substitution pattern and the available starting materials. Below is a comparison of common synthetic methods for urazoles, 1,2,3-triazoles, and other 1,2,4-triazoles.
Table 1: Comparison of Synthetic Methods for Various Triazole Derivatives
| Triazole Derivative | Synthetic Method | Starting Materials | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Limitations |
| 4-Substituted Urazoles | One-Pot Synthesis | Anilines, Ethyl Chloroformate, Ethyl Carbazate | Mild conditions, single reaction vessel.[1] | 28-92%[1] | Simplicity, reduced solvent use, avoids toxic reagents.[1] | Yields can be variable depending on the aniline substituent.[1] |
| Two-Step from Amines | Primary Amine, Phenyl Chloroformate, Hydrazine | Mild reaction conditions. | Good to excellent | General method applicable to a wide range of amines. | Requires two separate synthetic steps. | |
| 1,2,3-Triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" | Azides, Terminal Alkynes | Copper(I) catalyst (e.g., CuSO₄/sodium ascorbate), various solvents (e.g., t-BuOH/H₂O, DMSO).[2] | >90%[2] | High regioselectivity (1,4-disubstituted), high yields, mild conditions, wide functional group tolerance.[2] | Requires a copper catalyst which may need to be removed from the final product. |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Azides, Terminal Alkynes | Ruthenium catalyst | Good to excellent | High regioselectivity (1,5-disubstituted). | Ruthenium catalysts can be expensive. | |
| Substituted 1,2,4-Triazoles | From Amidrazones | Amidrazones, Carboxylic Acids/Aldehydes | Varies depending on the specific reaction. | Moderate to good | Versatile method for producing a variety of substituted 1,2,4-triazoles. | Availability of substituted amidrazones can be a limitation. |
| From Hydrazides and Nitriles | Hydrazides, Nitriles | Basic or acidic conditions, often requires heating. | Moderate to good | Access to a range of substituted 1,2,4-triazoles. | May require harsh reaction conditions. |
Performance in Key Synthetic Applications
Diels-Alder Reactions: Urazoles as Superelectrophilic Dienophiles
The oxidized form of urazoles, 4-substituted-1,2,4-triazoline-3,5-diones (TADs), are highly reactive dienophiles in Diels-Alder reactions. Their high reactivity is attributed to the electron-withdrawing nature of the carbonyl groups and the nitrogen atoms, making the N=N double bond exceptionally electron-deficient.
dot
Caption: General scheme of a Diels-Alder reaction with a TAD dienophile.
Bioconjugation: A Comparison with Maleimides
Triazolinediones have also emerged as powerful reagents in bioconjugation, particularly for the modification of tyrosine residues. This provides an alternative to the more common maleimide-based conjugation to cysteine residues.
Table 2: Comparison of Triazolinediones and Maleimides in Bioconjugation
| Feature | Triazolinediones (TADs) | Maleimides |
| Target Residue | Tyrosine | Cysteine |
| Reaction Type | Ene-type reaction | Michael addition |
| Reaction Speed | Very fast | Fast |
| Stability of Conjugate | Generally stable | Can undergo retro-Michael addition, leading to conjugate instability.[3] |
| Selectivity | High for tyrosine | High for cysteine, but can show some off-target reactivity with lysine.[4] |
dot
Caption: Comparison of bioconjugation strategies using TADs and maleimides.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones (Urazoles) from Anilines[1]
This procedure describes a general and efficient one-pot synthesis of 4-substituted urazoles starting from aniline derivatives.
Materials:
-
Aniline derivative (1.0 eq)
-
Triethylamine (1.1 eq)
-
Ethyl chloroformate (1.1 eq)
-
Ethyl carbazate (1.2 eq)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
To a solution of the aniline derivative in dry THF, add triethylamine and cool the mixture to 0 °C.
-
Slowly add ethyl chloroformate to the reaction mixture and stir at room temperature for 2 hours.
-
Add ethyl carbazate to the mixture and reflux for 8 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Add water to the residue and acidify with 2N HCl to pH 2-3.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the 4-substituted urazole.
dot
Caption: Workflow for the one-pot synthesis of 4-substituted urazoles.
Protocol 2: Copper-Catalyzed Synthesis of 1,4-Disubstituted-1,2,3-triazoles (CuAAC)[2]
This protocol outlines the general procedure for the widely used "click chemistry" reaction to synthesize 1,2,3-triazoles.
Materials:
-
Azide (1.0 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.02-0.10 eq)
-
tert-Butanol and water (1:1 mixture)
Procedure:
-
Dissolve the azide and terminal alkyne in a 1:1 mixture of tert-butanol and water.
-
Add an aqueous solution of copper(II) sulfate pentahydrate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature for 1-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1,4-disubstituted-1,2,3-triazole.
dot
References
- 1. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
- 2. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 3. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of 4-Amino-1,2,4-triazolidine-3,5-dione: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reactivity of 4-Amino-1,2,4-triazolidine-3,5-dione and its analogs as potent dienophiles in chemical synthesis. While direct quantitative comparative studies on this compound are limited in publicly available literature, this document extrapolates its expected reactivity based on the well-documented performance of its close structural analogs, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and 4-methyl-1,2,4-triazoline-3,5-dione (MTAD).
Introduction to 4-Substituted-1,2,4-triazoline-3,5-diones
4-Substituted-1,2,4-triazoline-3,5-diones are a class of highly reactive dienophiles widely employed in Diels-Alder reactions, ene reactions, and for the functionalization of biomolecules. Their reactivity stems from a strained cyclic structure and the electron-withdrawing nature of the carbonyl groups, which lowers the energy of the LUMO of the N=N double bond, making them highly susceptible to reaction with dienes. Among the most studied are PTAD and MTAD, known for their exceptional reactivity, often leading to rapid reactions at room temperature or below with high yields.
While specific experimental data for this compound is scarce, the electron-donating nature of the amino group at the 4-position is expected to modulate its reactivity compared to its phenyl and methyl counterparts.
Comparative Reactivity Analysis
The reactivity of dienophiles in a normal electron-demand Diels-Alder reaction is primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A smaller energy gap leads to a faster reaction.
Key Alternatives to this compound:
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): One of the most reactive dienophiles known. The phenyl group provides steric bulk and electronic effects that contribute to its high reactivity and the stability of the resulting adducts.
-
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD): Another highly reactive dienophile, often used when the steric bulk of the phenyl group in PTAD is a concern.
-
Maleimide and its derivatives (e.g., N-phenylmaleimide): Commonly used dienophiles, but generally less reactive than the triazolinediones. Reactions with maleimides often require higher temperatures and longer reaction times.
-
Tetracyanoethylene (TCNE): An extremely reactive dienophile due to the four strongly electron-withdrawing nitrile groups. However, its reactivity can be so high that it may lead to side reactions, and it is also highly sensitive to moisture.
Data Presentation: Illustrative Comparison of Dienophile Reactivity
The following table presents illustrative data for the Diels-Alder reaction between cyclopentadiene and various dienophiles. It is important to note that the data for this compound is a hypothetical extrapolation based on the expected electronic effects of the amino group. The data for the other dienophiles is based on typical results reported in the chemical literature.
| Dienophile | Reaction Temperature (°C) | Reaction Time | Yield (%) | Notes |
| This compound | 0 - 25 | < 5 min | > 95% (estimated) | Expected to be highly reactive, though potentially slightly less so than PTAD due to the electron-donating amino group. |
| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | -78 to 25 | Instantaneous to < 5 min | > 98% | Extremely rapid reaction, often complete upon mixing.[1] |
| 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) | -78 to 25 | Instantaneous to < 5 min | > 98% | Reactivity is comparable to PTAD. |
| N-Phenylmaleimide | 25 - 80 | 1 - 24 h | 80 - 95% | Requires higher temperatures and longer reaction times compared to triazolinediones. |
| Tetracyanoethylene (TCNE) | 0 - 25 | < 1 min | > 99% | Extremely reactive, but can be prone to polymerization and decomposition. |
Experimental Protocols
General Procedure for the Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones
A common route to synthesize 4-substituted-1,2,4-triazolidine-3,5-diones involves the cyclization of a corresponding semicarbazide, which can be prepared from an aniline derivative.[2]
Example: One-pot synthesis of 4-substituted phenyl derivatives of triazolidinediones [2]
-
To a solution of the aniline derivative in a suitable solvent, add ethyl chloroformate in the presence of a base like triethylamine.
-
After the formation of the corresponding carbamate derivative, ethyl carbazate is added to the reaction mixture to form the semicarbazide.
-
The semicarbazide is then cyclized to the triazolidinedione. This one-pot procedure avoids the isolation of intermediates and uses less toxic reagents compared to traditional methods.
General Experimental Protocol for a Diels-Alder Reaction with a Triazolinedione
The following is a general procedure for the reaction of a triazolinedione with a diene, such as cyclopentadiene.
Materials:
-
4-Substituted-1,2,4-triazoline-3,5-dione (e.g., PTAD)
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Anhydrous solvent (e.g., dichloromethane, acetone, or ethyl acetate)
-
Stirring apparatus
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
Dissolve the 4-substituted-1,2,4-triazoline-3,5-dione in the chosen anhydrous solvent in the reaction vessel at the desired temperature (often room temperature or below). The solution will have a characteristic color (e.g., deep red for PTAD).
-
Slowly add a solution of the diene in the same solvent to the stirred solution of the triazolinedione.
-
The reaction is typically very fast, as indicated by the disappearance of the color of the triazolinedione solution.
-
Once the reaction is complete (as monitored by TLC or the color change), the solvent can be removed under reduced pressure.
-
The resulting Diels-Alder adduct is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or column chromatography.
Mandatory Visualization
References
A Comparative Guide to the Efficacy of Urazole-Derived Reagents in Diels-Alder Reactions
An Objective Analysis of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) versus Alternative Dienophiles
For Researchers, Scientists, and Drug Development Professionals
While specific experimental efficacy data for "4-Amino-1,2,4-triazolidine-3,5-dione" as a reagent is not extensively available in published literature, the urazole scaffold to which it belongs is a precursor to a class of exceptionally reactive reagents. The most prominent of these are 4-substituted-1,2,4-triazoline-3,5-diones (TADs). Among them, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a well-documented and highly reactive dienophile in Diels-Alder reactions. This guide provides a comparative analysis of PTAD against other commonly used dienophiles, offering insights into its relative efficacy through theoretical calculations and practical experimental data.
The Diels-Alder reaction is a powerful tool in organic synthesis, enabling the construction of six-membered rings through a cycloaddition mechanism. The efficiency of this reaction is largely dependent on the electronic properties of the diene and the dienophile. An ideal dienophile is electron-deficient, which enhances its reactivity towards an electron-rich diene.
Quantitative Comparison of Dienophile Reactivity
The reactivity of a dienophile in a Diels-Alder reaction can be quantified by its activation free energy (ΔG‡). A lower activation free energy corresponds to a faster reaction rate. The following table summarizes the calculated activation free energies for the Diels-Alder reaction of cyclopentadiene, a common diene, with PTAD and other representative dienophiles.
| Dienophile | Structure | Activation Free Energy (ΔG‡) (kcal/mol) |
| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | 9.6 [1] | |
| Maleic Anhydride | Not explicitly found in the same study for direct comparison, but generally considered less reactive than PTAD. | |
| N-Phenylmaleimide | Not explicitly found in the same study for direct comparison, but generally considered less reactive than PTAD. | |
| Ethylene | 29.1[1] | |
| Methyl Vinyl Ketone | 22.4[1] |
Data from theoretical calculations for the reaction with cyclopentadiene.
The significantly lower activation free energy for PTAD highlights its exceptional reactivity as a dienophile compared to simple alkenes and enones.[1] This high reactivity allows Diels-Alder reactions with PTAD to proceed rapidly under mild conditions, often at or below room temperature.
Experimental Protocols
The following are representative experimental protocols for the Diels-Alder reaction of PTAD and other common dienophiles with cyclic dienes.
Protocol 1: Diels-Alder Reaction of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) with Cyclopentadiene
Objective: To synthesize the Diels-Alder adduct of PTAD and cyclopentadiene.
Materials:
-
4-Phenylurazole
-
Potassium bromide (KBr)
-
Oxone® (potassium peroxymonosulfate)
-
Dichloromethane (CH₂Cl₂)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of PTAD: PTAD is highly reactive and is often generated in situ or used immediately after preparation. A common method involves the oxidation of 4-phenylurazole. In a flask, a heterogeneous mixture of 4-phenylurazole, potassium bromide, and Oxone® in dichloromethane is stirred vigorously. The characteristic red color of PTAD will appear.
-
Diels-Alder Reaction: The freshly prepared red solution of PTAD is cooled in an ice bath. Freshly cracked cyclopentadiene is added dropwise to the stirred solution. The red color of the PTAD is typically discharged almost instantaneously, indicating a rapid reaction.
-
Work-up and Isolation: The reaction mixture is filtered to remove the solids. The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure Diels-Alder adduct as a white solid.
Expected Outcome: The reaction is extremely fast and typically proceeds with a high yield, often exceeding 90%.
Protocol 2: Diels-Alder Reaction of N-Phenylmaleimide with 1,3-Cyclohexadiene
Objective: To synthesize the Diels-Alder adduct of N-phenylmaleimide and 1,3-cyclohexadiene.
Materials:
-
N-Phenylmaleimide
-
1,3-Cyclohexadiene
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-phenylmaleimide in ethyl acetate.
-
Addition of Diene: Add 1,3-cyclohexadiene to the solution.
-
Reaction Conditions: The reaction can be performed at room temperature over a week or accelerated by heating under reflux for approximately 1.5 to 2.5 hours.[2]
-
Isolation: Upon cooling, the product often precipitates from the solution as a white solid. The solid is collected by suction filtration.
-
Purification: The collected solid can be washed with a small amount of cold solvent and dried. Further purification is typically not necessary.
Expected Outcome: This reaction provides a good yield of the adduct, with reported yields around 78-91%.[2]
Protocol 3: Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene
Objective: To synthesize cis-Norbornene-5,6-endo-dicarboxylic anhydride.
Materials:
-
Maleic anhydride
-
Ethyl acetate
-
Hexane or petroleum ether
-
Cyclopentadiene (freshly cracked)
Procedure:
-
Dissolution of Dienophile: Dissolve maleic anhydride in ethyl acetate by gentle warming in an Erlenmeyer flask.[3]
-
Addition of Co-solvent: Add hexane or petroleum ether to the solution and then cool the mixture in an ice bath.[3]
-
Reaction: Add freshly cracked cyclopentadiene to the cold solution and swirl to mix.[3] The reaction is often exothermic.
-
Crystallization: The product will crystallize from the solution. The flask can be gently heated to redissolve the product and then allowed to cool slowly for recrystallization.[3]
-
Isolation: Collect the crystalline product by suction filtration.
Expected Outcome: The reaction is rapid and typically gives a high yield of the endo-adduct. A student experiment reported a yield of 73.5%.[4]
Visualizing the Diels-Alder Reaction
The following diagram illustrates the general workflow of a Diels-Alder reaction, a fundamental process in the application of these reagents.
References
Benchmarking Dienophile Performance: A Comparative Analysis of 4-Amino-1,2,4-triazolidine-3,5-dione and Alternatives in Cycloaddition Reactions
In the landscape of organic synthesis, particularly in the realm of cycloaddition reactions, the choice of dienophile is paramount to achieving desired yields, reaction rates, and stereoselectivity. This guide provides a comparative performance benchmark of 4-Amino-1,2,4-triazolidine-3,5-dione, a member of the urazole family, against its widely used counterparts, 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) and 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD). The focus of this comparison is the Diels-Alder reaction, a cornerstone of C-C bond formation.
For a urazole like this compound to function as a potent dienophile, it must first be oxidized to its corresponding triazolinedione form, 4-Amino-1,2,4-triazoline-3,5-dione. This oxidation step is crucial for activating the N=N double bond, rendering it highly electrophilic and reactive towards dienes. While the application of this compound and its derivatives is more extensively documented in the field of medicinal chemistry as scaffolds for enzyme inhibitors, its performance as a dienophile in comparison to the well-established PTAD and MTAD warrants a detailed examination.
Performance Comparison in Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The reactivity of the dienophile is a key factor influencing the reaction's efficiency. PTAD and MTAD are known as "superdienophiles" due to their exceptional reactivity, which allows for rapid reactions at low temperatures with a wide range of dienes.
To provide a tangible benchmark, the following table summarizes typical performance data for the well-characterized reactions of PTAD and MTAD with a common diene, cyclopentadiene. This reaction is known to be extremely fast, often occurring instantaneously upon mixing at room temperature.
| Dienophile | Diene | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Cyclopentadiene | Dichloromethane | Room Temp. | Instantaneous | >95 | [1][2] |
| 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) | Cyclopentadiene | Dichloromethane | Room Temp. | Instantaneous | High | [3] |
| 4-Amino-1,2,4-triazoline-3,5-dione | Cyclopentadiene | - | - | - | - | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are the protocols for the synthesis of the dienophile precursors and a general procedure for the Diels-Alder reaction with cyclopentadiene.
Synthesis of 4-Substituted Urazoles (Dienophile Precursors)
The synthesis of urazoles, including 4-aminourazole, typically involves the cyclization of a corresponding semicarbazide. A general and efficient one-pot synthesis from anilines has been reported.
Protocol for the One-Pot Synthesis of 4-Phenylurazole:
-
To a solution of aniline (1 equivalent) in a suitable solvent, add ethyl chloroformate (1 equivalent) and a base such as triethylamine at 0 °C.
-
Stir the reaction mixture at room temperature until the formation of the corresponding carbamate is complete (monitored by TLC).
-
Add ethyl carbazate (1 equivalent) to the reaction mixture and reflux until the semicarbazide is formed.
-
Upon completion, the reaction mixture is heated to effect cyclization, yielding the 4-phenylurazole.
-
The product can be purified by recrystallization.
Oxidation of Urazoles to Triazolinediones
The urazole precursors must be oxidized to the highly reactive triazolinediones for use in Diels-Alder reactions. Various oxidizing agents can be employed.
Protocol for the in situ Oxidation of 4-Phenylurazole to PTAD:
-
4-Phenylurazole is dissolved in a suitable solvent like dichloromethane.
-
An oxidizing agent, such as tert-butyl hypochlorite or N-bromosuccinimide, is added to the solution at low temperature (e.g., 0 °C).
-
The reaction progress is indicated by the appearance of the characteristic red-pink color of the triazolinedione.
-
The resulting solution of the triazolinedione is then used immediately in the subsequent Diels-Alder reaction.
General Protocol for the Diels-Alder Reaction with Cyclopentadiene
Cyclopentadiene is a highly reactive diene that readily undergoes Diels-Alder reactions. It exists as a dimer (dicyclopentadiene) and must be "cracked" by heating to obtain the monomer for use in the reaction.
Protocol:
-
Freshly crack dicyclopentadiene by heating it to its boiling point and collecting the monomeric cyclopentadiene by distillation. The monomer should be kept cold and used promptly.
-
Prepare a solution of the triazolinedione (e.g., PTAD) in a suitable solvent (e.g., dichloromethane) in a reaction flask.
-
Slowly add the freshly prepared cyclopentadiene (1 equivalent) to the stirred solution of the dienophile at room temperature or below.
-
The reaction is typically instantaneous, as indicated by the disappearance of the red-pink color of the triazolinedione.
-
The resulting Diels-Alder adduct can be isolated by removal of the solvent and purified by recrystallization or chromatography if necessary.
Signaling Pathways and Experimental Workflows
To visualize the key transformations and logical relationships in the utilization of these compounds, the following diagrams are provided.
Caption: General workflow for the synthesis, activation, and reaction of urazole-based dienophiles.
Caption: Comparative logic for evaluating dienophile performance in achieving a target product.
References
Comparative Guide to Triazolidine Dione Derivatives in Chemical Derivatization for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a close analog of 4-Amino-1,2,4-triazolidine-3,5-dione, and its alternatives as derivatization reagents for the sensitive detection of biomolecules, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. Due to a lack of specific cross-reactivity studies for this compound, this guide focuses on the well-documented performance of PTAD and related compounds in enhancing analytical sensitivity and selectivity through chemical derivatization.
Introduction to Triazolidine Dione Derivatization
Triazolidine diones, such as PTAD, are highly reactive dienophiles that readily undergo Diels-Alder cycloaddition reactions with conjugated dienes present in various biomolecules. This derivatization strategy is particularly effective for compounds that exhibit poor ionization efficiency or lack specific fragmentation patterns in mass spectrometry. By introducing a readily ionizable moiety, these reagents significantly enhance the signal intensity and improve the limits of detection for target analytes. A primary application of this technique is in the analysis of vitamin D and its metabolites, which contain a cis-diene structure.[1][2]
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is critical for optimizing analytical performance. This section compares PTAD with other commonly used reagents, focusing on key metrics such as sensitivity enhancement, reaction conditions, and selectivity.
Quantitative Data Summary
The following table summarizes the performance of PTAD and its alternatives in the derivatization of various analytes for LC-MS/MS analysis.
| Derivatization Reagent | Analyte Class | Typical Signal Enhancement | Key Advantages | Key Disadvantages |
| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Vitamin D metabolites, Conjugated Dienes | 3- to 295-fold[1][3] | Well-established, commercially available, good reactivity.[1] | Can form stereoisomers complicating chromatography, potential for matrix effects.[2] |
| Amplifex® | Vitamin D metabolites | Generally higher than PTAD (e.g., 10-fold higher S/N for 1,25(OH)₂D)[1] | High sensitivity, good for low-abundance metabolites.[1] | May have different selectivity compared to PTAD. |
| DMEQ-TAD | Vitamin D metabolites | Comparable to or slightly different from PTAD | Provides specific fragmentation patterns.[1] | Less commonly cited than PTAD and Amplifex. |
| Isonicotinoyl chloride (INC) | Hydroxyl-containing compounds | 3- to 295-fold (analyte dependent)[1][3] | Reacts with a broader range of functional groups. | Less specific for diene-containing molecules.[1] |
| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Hydroxyl-containing compounds | 3- to 295-fold (analyte dependent)[1][3] | Good performance for selected metabolites.[1] | Less specific for diene-containing molecules.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are representative protocols for sample preparation and derivatization using PTAD for the analysis of vitamin D metabolites.
Protocol 1: Derivatization of Vitamin D Metabolites in Serum
This protocol is adapted from methodologies for the LC-MS/MS analysis of 25-hydroxyvitamin D3 and its C-3 epimer.[2][4]
Materials:
-
Human serum sample
-
Internal standard (e.g., deuterated 25-hydroxyvitamin D3)
-
Solid Phase Extraction (SPE) cartridges
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (2 mg/mL in ethyl acetate)
-
Acetonitrile
-
Water
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Spike the serum sample with the internal standard.
-
Solid Phase Extraction (SPE): Perform SPE to extract the lipophilic compounds, including vitamin D metabolites.
-
Drying: Evaporate the extracted sample to dryness under a stream of nitrogen gas.
-
Derivatization: a. Add 100 µL of the 2 mg/mL PTAD solution to the dried extract. b. Vortex the mixture for 10 minutes. c. Add an additional 100 µL of the PTAD solution and vortex for another 10 minutes. d. Quench the reaction by adding 20 µL of water and vortexing for 5 minutes. e. Dry the reaction mixture completely under nitrogen gas.
-
Reconstitution: Reconstitute the dried, derivatized sample in 100 µL of acetonitrile.
-
Centrifugation: Centrifuge the reconstituted sample at 21,130 × g for 2 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Optimized Derivatization for Vitamin D Metabolites
This protocol focuses on optimizing the derivatization efficiency.[4]
Materials:
-
Dried sample extract
-
PTAD solution (0.4 mg/mL in ethyl acetate)
-
Ethanol
-
Methanol-water (9:1, v/v) with 0.1% formic acid
-
Nitrogen gas evaporator
-
Vortex mixer
-
Water bath
-
Centrifuge
Procedure:
-
Derivatization: a. Add 50 µL of the 0.4 mg/mL PTAD solution to the dried sample. b. Vortex for 1 minute. c. Incubate at 60 °C for 10 minutes.
-
Quenching: Add 50 µL of ethanol to terminate the reaction.
-
Drying: Evaporate the mixture to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the residue in the methanol-water solution.
-
Centrifugation: Centrifuge at 10,000 × g for 10 minutes.
-
Analysis: Inject the supernatant into the LC-MS/MS system.
Visualizations
The following diagrams illustrate the key chemical reaction and a typical analytical workflow.
Caption: Diels-Alder reaction between PTAD and a conjugated diene.
Caption: General workflow for biomolecule analysis using PTAD derivatization and LC-MS/MS.
References
- 1. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 4-Amino-1,2,4-triazolidine-3,5-dione and Its Analogs: A Guide for Researchers
This guide provides a comparative analysis of the spectroscopic properties of 4-Amino-1,2,4-triazolidine-3,5-dione and its derivatives. The information is intended for researchers, scientists, and professionals in drug development to facilitate the characterization and identification of this class of compounds. The guide summarizes key spectroscopic data and provides standardized experimental protocols.
Introduction to this compound Analogs
This compound, also known as urazin, and its analogs are heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3][4] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of newly synthesized analogs. This guide focuses on comparing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the parent compound and selected analogs.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and several of its analogs. These derivatives showcase the influence of different substituents on the spectroscopic signatures.
Table 1: ¹H NMR Spectroscopic Data of this compound Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 4-Amino-1,2,4-triazole | - | 8.25 (s, 2H), 8.10 (s, 1H), 7.35-7.34 (d, 2H, J=4.0 Hz), 6.50-6.49 (d, 2H, J=4.0 Hz), 2.80 (s, 6H) | Triazole-H, CH, Ar-H, Ar-H, 2CH₃ |
| 4-Amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | - | Multiplet at 5.8-8.11 | Aromatic protons |
| Azo dye derivative of 4-amino-1,2,4-triazole | - | 10.12 (s, 1H), 12.73 (s, 1H) | Aromatic hydroxyl proton, Aldehydic proton |
| 2-(3-acetyl-1-(substituted-phenyl)-5-(substituted-phenyl)-1,2,4-triazolo-4-yl)-2-deoxy-1,3,4,6-tetraacetyl-β-D-glucose derivatives | - | 7.40–6.60 (m), ~6.00 (s), 6.50–6.62 (d, J=~8 Hz) | Aromatic protons, C-7 stereo-center, Anomeric proton (1) |
Table 2: ¹³C NMR Spectroscopic Data of this compound Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 4-Amino-1,2,4-triazole derivative | DMSO-d₆ | 158.0, 150.9, 147, 130.0, 123, 113.2, 40.2 | N=CH, Ar-C, Triazole-C, Ar-C, N-CH₃ |
| 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione Schiff bases | - | 133.70-128.37, 129.98-117.63, 133.15-111.42, 131.01-117.68 | Aromatic ring carbons (C=C) |
| 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | - | 152.75 | C=N of triazole ring |
Table 3: IR Spectroscopic Data of this compound Analogs
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 4-Amino-1,2,4-triazole derivative | 3097-3032 | Aromatic C-H stretching |
| 1,3,5-tris-[3-thiol-4-amino-1,2,4-triazole-5-yl]benzene | 3211, 1595, 1531, 1472, 1045 | N-H stretching, endocyclic N=N, C=C stretching, endocyclic C-N-C |
| 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione | - | N-H···S hydrogen-bond interactions are noted in the crystal structure. |
Table 4: Mass Spectrometry Data of this compound Analogs
| Compound | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) |
| This compound | - | 116 |
| 4-Amino-1,2,4-triazole derivative | MS | 215 |
| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | ESI-MS | 235 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker DRX-500 spectrometer (or equivalent) operating at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).
3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. For KBr pellet method, 1-2 mg of the sample is ground with ~100 mg of dry KBr and pressed into a thin pellet.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.
3.3 Mass Spectrometry (MS)
-
Instrumentation: An Agilent 6120 single-quadrupole mass spectrometer with an electrospray ionization (ESI) source (or equivalent).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
ESI-MS Parameters:
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Pressure: 30-40 psi.
-
Drying Gas Flow: 8-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound analogs.
References
Unveiling the Bioactivity of 4-Amino-1,2,4-triazolidine-3,5-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-1,2,4-triazolidine-3,5-dione scaffold, a unique heterocyclic structure, has emerged as a promising pharmacophore in the quest for novel therapeutic agents. Derivatives of this core nucleus have demonstrated a diverse range of biological activities, including hypolipidemic, anticancer, and antimicrobial effects. This guide provides a comparative analysis of the biological performance of various this compound derivatives, supported by available experimental data, to aid researchers in navigating the structure-activity relationships within this chemical class.
Hypolipidemic Activity: Modulating Cholesterol and Triglyceride Levels
A notable area of investigation for this compound derivatives has been their potential to lower lipid levels in the blood. Studies have shown that specific substitutions on the triazolidine ring can lead to significant reductions in serum cholesterol and triglycerides.
Comparative Hypolipidemic Efficacy
Research in rodent models has demonstrated the hypolipidemic potential of 1-acyl and 1,2-diacyl-4-substituted-1,2,4-triazolidine-3,5-diones.[1][2] The substitution at the 4-position of the triazolidine ring plays a crucial role in determining the potency of these compounds.
A series of 4-substituted 1-acyl-1,2,4-triazolidine-3,5-diones were shown to be effective in lowering both serum cholesterol and triglyceride levels in mice when administered at a dose of 20 mg/kg/day.[2] Notably, derivatives with a 4-(4-chlorophenyl) substitution exhibited superior hypolipidemic activity compared to those with 4-methoxy, 4-nitro, and 4-t-butylphenyl groups.[2] Furthermore, aryl and alkyl substitutions at the 4-position generally conferred good hypocholesterolemic activity.[2]
In a related series of 4-substituted 1,2-diacyl-1,2,4-triazolidine-3,5-diones, the hypolipidemic activity was enhanced when the R1 substituent was a phenyl or a butyl group.[1] These compounds not only reduced serum lipids but also decreased lipid levels in the liver, aorta, and small intestine.[1] An important finding was the modulation of lipoprotein levels, with a reduction in the cholesterol levels of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) fractions, and a significant increase in the high-density lipoprotein (HDL) fraction.[2]
Table 1: Summary of Hypolipidemic Activity of 4-Substituted-1,2,4-triazolidine-3,5-dione Derivatives
| Derivative Class | Key Substitutions for Enhanced Activity | Observed Effects | Proposed Mechanism of Action |
| 1-Acyl-4-substituted-1,2,4-triazolidine-3,5-diones | 4-(4-chlorophenyl) | Significant reduction in serum cholesterol and triglycerides. | Inhibition of de novo lipid synthesis.[2] |
| 1,2-Diacyl-4-substituted-1,2,4-triazolidine-3,5-diones | R1 = Phenyl or Butyl | Reduction in serum cholesterol and triglycerides; decreased tissue lipid levels; modulation of lipoprotein profiles (↓VLDL, ↓LDL, ↑HDL). | Inhibition of rate-limiting enzymes in lipid synthesis, including HMG-CoA reductase and acetyl-CoA carboxylase.[1] |
Proposed Mechanism of Hypolipidemic Action
The hypolipidemic effects of these derivatives are believed to stem from their ability to inhibit key enzymes involved in the de novo synthesis of lipids.[1][2] The suppression of hepatic enzyme activities, such as HMG-CoA reductase and acetyl-CoA carboxylase, interferes with the production of cholesterol and fatty acids, leading to lower circulating lipid levels.[1]
References
Alternative reagents to "4-Amino-1,2,4-triazolidine-3,5-dione" for specific applications
For Researchers, Scientists, and Drug Development Professionals
The compound 4-Amino-1,2,4-triazolidine-3,5-dione (ATAD) belongs to the triazolinedione family. While specific applications for ATAD are not extensively documented, its close analog, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), is recognized as one of the most powerful dienophiles in [4+2] cycloaddition reactions, including the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] This high reactivity makes such compounds intriguing for applications requiring rapid and specific chemical transformations, particularly in the realm of bioconjugation.
In modern chemical biology and drug development, the need for highly selective and efficient reactions that can proceed in complex biological environments has led to the development of bioorthogonal chemistry.[3][4] These reactions occur within living systems without interfering with native biochemical processes.[3] This guide provides a comprehensive comparison of the leading bioorthogonal reaction chemistries that serve as powerful alternatives for applications where a highly reactive reagent like a triazolinedione might be considered. We will compare the performance of key bioorthogonal pairs, provide experimental data, and detail relevant protocols to assist researchers in selecting the optimal tool for their specific needs.
Quantitative Performance Comparison of Bioorthogonal Reactions
The efficacy of a bioorthogonal reaction is primarily evaluated by its second-order rate constant (k₂), which indicates the reaction's speed at given reactant concentrations. For applications within living systems, where target molecules may be present at low concentrations, a higher rate constant is often a critical advantage.[3] The following table summarizes key performance metrics for the most prominent bioorthogonal reactions.
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 10³ - 10⁶ | Exceptionally fast kinetics, catalyst-free, high specificity.[3] | TCO can be light-sensitive; some tetrazines have limited stability in aqueous media.[3] |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine (Tz) + Norbornene | ~1 - 10³ | Good kinetics, stable dienophile, catalyst-free.[3][5] | Slower than TCO-based reactions.[3] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~0.1 - 2.3 | Copper-free, excellent biocompatibility, widely used.[3] | Slower kinetics compared to iEDDA reactions.[3] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Bicyclononyne (BCN) + Azide | ~0.14 | Good balance of reactivity and stability.[3] | Less reactive than DBCO.[3] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | ~10² - 10³ | High efficiency and yield, broad applicability. | Requires a copper catalyst which can be cytotoxic.[5] |
| Staudinger Ligation | Phosphine + Azide | ~10⁻³ - 10⁻² | Highly selective, historically significant.[6] | Very slow kinetics, phosphine reagents can be oxidized in vivo.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these techniques. Below are protocols for a general cell labeling experiment and for the quantitative determination of reaction kinetics.
Protocol 1: General Procedure for Bioorthogonal Labeling of Live Cells
This protocol describes a general workflow for labeling a protein of interest within a live cell using a two-step approach: genetic incorporation of a bioorthogonal handle, followed by labeling with a complementary probe.
Materials:
-
Mammalian cells expressing the protein of interest tagged with a bioorthogonal reporter (e.g., an unnatural amino acid with an azide or cyclooctyne group).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Complementary fluorescent probe (e.g., DBCO-Fluorophore or Tetrazine-Fluorophore) dissolved in DMSO to prepare a stock solution.
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Culture the cells expressing the tagged protein of interest in a suitable format for microscopy (e.g., glass-bottom dish).
-
Probe Preparation: Dilute the fluorescent probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Labeling: Remove the existing medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for a specific period (from minutes to hours, depending on the reaction kinetics) at 37°C in a CO₂ incubator.
-
Washing: Remove the labeling medium and wash the cells three times with PBS to remove any unreacted probe.
-
Imaging: Add fresh medium or PBS to the cells and visualize the labeled protein using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Determination of Second-Order Rate Constant (k₂) by NMR Spectroscopy
This protocol allows for the quantitative measurement of reaction kinetics, which is essential for comparing different bioorthogonal pairs.[3]
Materials:
-
Bioorthogonal reactant 1 (e.g., a cyclooctyne like DBCO).
-
Bioorthogonal reactant 2 (e.g., an azide like benzyl azide) in excess.
-
Deuterated solvent (e.g., CD₃CN or DMSO-d₆).
-
Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).
-
NMR tubes.
-
NMR spectrometer.
Procedure:
-
Sample Preparation: Prepare a solution of reactant 1 and the internal standard in the deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire an initial NMR spectrum to determine the initial concentration of reactant 1 by comparing the integration of one of its characteristic peaks to that of the internal standard.
-
Reaction Initiation: Add a solution of reactant 2 (in large excess to ensure pseudo-first-order kinetics) to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
Data Acquisition: Continue acquiring spectra over time until the reaction is near completion.
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a unique proton on reactant 1 and the signal of the internal standard.
-
Calculate the concentration of reactant 1 at each time point based on the relative integration.
-
Plot the natural logarithm of the concentration of reactant 1 versus time.
-
The slope of the resulting line is the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of reactant 2.[3]
-
Visualizing Workflows and Mechanisms
Diagrams created using DOT language can effectively illustrate complex biological workflows and chemical reaction mechanisms.
Caption: A general workflow for a two-step bioorthogonal labeling experiment.
Caption: Core mechanisms of iEDDA and SPAAC bioorthogonal reactions.
Conclusion
While this compound and its analogs represent a class of highly reactive reagents, their application in complex biological systems can be challenging. The field of bioorthogonal chemistry offers a robust and versatile toolkit of alternative reagents designed for high specificity and biocompatibility. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes like TCO provides the fastest kinetics currently available, making it ideal for rapid labeling and in vivo imaging.[3] For applications where stability and ease of use are paramount, the strain-promoted azide-alkyne cycloaddition (SPAAC) remains a widely adopted and reliable choice.[3] The selection of the most appropriate bioorthogonal reaction will ultimately depend on the specific biological question, the nature of the biomolecule of interest, and the experimental context.[5] This guide provides the foundational data and protocols to make an informed decision for advancing research in chemical biology and drug development.
References
- 1. 4-PHENYL-1,2,4-TRIAZOLINE-3,5-DIONE | 4233-33-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reproducibility of Diels-Alder Reactions: 4-Phenyl-1,2,4-triazoline-3,5-dione vs. Alternative Dienophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a highly reactive dienophile, with other commonly used dienophiles in the Diels-Alder reaction. The focus is on the reproducibility of experimental results, supported by experimental data and detailed protocols. 4-Phenyl-1,2,4-triazoline-3,5-dione is a close and well-studied analog of 4-Amino-1,2,4-triazolidine-3,5-dione.
Introduction
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of cyclic compounds. The choice of dienophile is critical as it influences reaction rate, yield, and stereoselectivity. 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is known for its exceptional reactivity, which can lead to rapid and high-yielding reactions. However, its stability and handling can be a concern. This guide compares PTAD with two other standard dienophiles, Maleimide and Dimethyl Acetylenedicarboxylate (DMAD), in their reaction with cyclopentadiene, a common diene.
Quantitative Data Comparison
The following table summarizes the performance of the three dienophiles in the Diels-Alder reaction with cyclopentadiene, based on reported experimental data.
| Dienophile | Diene | Reaction Conditions | Reaction Time | Reported Yield (%) | Reference |
| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Cyclopentadiene | Acetone, Room Temperature | ~5 minutes | >95% | |
| Maleimide | Cyclopentadiene | Diethyl ether, Room Temperature | 1 hour | ~90% | |
| Dimethyl Acetylenedicarboxylate (DMAD) | Cyclopentadiene | Neat, 100°C | 8 hours | ~85% |
Note: The yields are as reported in the literature and can vary based on the specific experimental setup and purity of reagents. The high reactivity of PTAD generally leads to more consistent and higher yields under mild conditions, suggesting good reproducibility.
Experimental Protocols
Detailed methodologies for the Diels-Alder reaction of each dienophile with cyclopentadiene are provided below.
1. Reaction of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) with Cyclopentadiene
-
Materials: 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD), freshly cracked cyclopentadiene, acetone.
-
Procedure:
-
Dissolve 1 equivalent of PTAD in acetone at room temperature in a round-bottom flask. The solution will have a characteristic red color.
-
Add 1.1 equivalents of freshly cracked cyclopentadiene dropwise to the stirred PTAD solution.
-
The reaction is typically instantaneous, as indicated by the disappearance of the red color.
-
Stir the reaction mixture for an additional 5 minutes to ensure completion.
-
The product, a white solid, often precipitates out of the solution.
-
The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization if necessary.
-
2. Reaction of Maleimide with Cyclopentadiene
-
Materials: Maleimide, freshly cracked cyclopentadiene, diethyl ether.
-
Procedure:
-
Dissolve 1 equivalent of maleimide in diethyl ether at room temperature in a round-bottom flask.
-
Add 1.1 equivalents of freshly cracked cyclopentadiene dropwise to the stirred maleimide solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
The product, a white solid, will precipitate from the solution.
-
Collect the product by vacuum filtration and wash with cold diethyl ether.
-
The product can be further purified by recrystallization.
-
3. Reaction of Dimethyl Acetylenedicarboxylate (DMAD) with Cyclopentadiene
-
Materials: Dimethyl acetylenedicarboxylate (DMAD), freshly cracked cyclopentadiene.
-
Procedure:
-
In a sealed tube, combine 1 equivalent of DMAD and 1.5 equivalents of freshly cracked cyclopentadiene.
-
Heat the mixture at 100°C for 8 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The crude product, a liquid, can be purified by vacuum distillation.
-
Visualizations
Diels-Alder Reaction Pathway
The following diagram illustrates the general mechanism of the Diels-Alder reaction between a diene and a dienophile to form a cyclic adduct.
Caption: General schematic of the [4+2] cycloaddition in a Diels-Alder reaction.
Experimental Workflow for a Typical Diels-Alder Reaction
This diagram outlines the typical workflow for carrying out and analyzing a Diels-Alder reaction in a research setting.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Conclusion
Based on the available data, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) demonstrates high reactivity in Diels-Alder reactions, leading to rapid reaction times and high yields under mild conditions. This suggests a high degree of reproducibility for reactions involving PTAD. While other dienophiles like maleimide and DMAD are also effective, they often require longer reaction times or more forcing conditions to achieve comparable yields. The choice of dienophile will ultimately depend on the specific requirements of the synthesis, including the nature of the diene, desired reaction conditions, and the stability of the starting materials and products. For applications where high throughput and consistent high yields are critical, PTAD and by extension, other highly reactive triazolidinediones, present a compelling option.
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Amino-1,2,4-triazolidine-3,5-dione
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Amino-1,2,4-triazolidine-3,5-dione (CAS No. 21531-96-4), a compound that requires careful handling due to its potential hazards.
Key Safety and Hazard Information
This compound is classified with specific hazards that must be understood before handling and disposal. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols, including gloves, safety glasses, and respiratory protection, is mandatory when handling this chemical.[2][3]
Quantitative Data Summary
While specific concentration limits for disposal are not publicly available and are subject to local regulations, the following table summarizes key identifiers and hazard information for this compound.
| Property | Value |
| CAS Number | 21531-96-4 |
| Molecular Formula | C₂H₄N₄O₂ |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2] |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P405, P501[1][4] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal company. This ensures the complete destruction of the chemical in a controlled environment.
1. Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams to avoid potential incompatible reactions.[5]
-
Keep the chemical in its original container if possible.[5]
2. Packaging for Disposal:
-
Ensure the waste container is securely sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
Handle uncleaned, empty containers as you would the product itself.[5]
3. Disposal Method:
-
Preferred Method: Incineration: Engage a licensed hazardous waste disposal company. A common practice for similar chemical compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Landfill: Landfilling is generally not a recommended method of disposal for this type of chemical waste.
-
Environmental Precautions: Under no circumstances should this chemical be allowed to enter drains or waterways.[5][7]
4. Documentation:
-
Maintain a detailed record of the amount of waste generated and the date of disposal.
-
Retain all documentation provided by the waste disposal company.
Disposal Decision Workflow
The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.
Experimental Protocols for Neutralization
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department and the relevant Safety Data Sheet (SDS) for the most current and specific disposal guidance.
References
Personal protective equipment for handling 4-Amino-1,2,4-triazolidine-3,5-dione
Essential Safety and Handling Guide for 4-Amino-1,2,4-triazolidine-3,5-dione
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The following step-by-step instructions are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Protective gloves | Chemical impermeable gloves[2] |
| Eye Protection | Safety glasses or goggles | Chemical goggles or safety glasses[3] |
| Skin and Body | Protective clothing | Wear suitable protective clothing[3] |
| Respiratory | Respiratory protection | Use only outdoors or in a well-ventilated area.[2][3] If ventilation is inadequate, wear respiratory protection. |
Operational Handling Plan
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2][3]
-
Ensure safety shower and eye wash stations are readily accessible.
2. Safe Handling Practices:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]
-
Avoid contact with skin and eyes.[2]
-
Keep the container tightly closed and store in a locked, well-ventilated place.[2][3]
3. Weighing and Transfer:
-
When weighing, do so in a ventilated enclosure to prevent dust dispersion.
-
Use appropriate tools (e.g., spatulas) for transfers to minimize dust generation.
Emergency Procedures: First Aid
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[2][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Disposal Plan
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][3]
-
Do not allow the chemical to enter drains.
-
Contaminated packaging should be treated as the product itself.
Visual Workflow: Chemical Spill Response
The following diagram outlines the step-by-step procedure for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
